BI-0282
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C30H23Cl2FN4O4 |
|---|---|
分子量 |
593.4 g/mol |
IUPAC 名称 |
(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid |
InChI |
InChI=1S/C30H23Cl2FN4O4/c31-16-7-9-19-22(11-16)34-29(40)30(19)24(18-2-1-3-20(32)25(18)33)26-23(36(30)12-14-4-5-14)13-41-27-17-8-6-15(28(38)39)10-21(17)35-37(26)27/h1-3,6-11,14,23-24,26H,4-5,12-13H2,(H,34,40)(H,38,39)/t23-,24-,26+,30+/m0/s1 |
InChI 键 |
YZMITHOPDOPJBH-HLNVOFQHSA-N |
手性 SMILES |
C1CC1CN2[C@H]3COC4=C5C=CC(=CC5=NN4[C@H]3[C@@H]([C@@]26C7=C(C=C(C=C7)Cl)NC6=O)C8=C(C(=CC=C8)Cl)F)C(=O)O |
规范 SMILES |
C1CC1CN2C3COC4=C5C=CC(=CC5=NN4C3C(C26C7=C(C=C(C=C7)Cl)NC6=O)C8=C(C(=CC=C8)Cl)F)C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of BI-0282 in p53 Wild-Type Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BI-0282 is a potent and specific small-molecule antagonist of the MDM2-p53 protein-protein interaction. In cancer cells harboring wild-type p53, the tumor suppressor protein p53 is often inactivated through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. This compound competitively binds to the p53-binding pocket of MDM2, thereby liberating p53 from this negative regulation. The resulting stabilization and activation of p53 leads to the transcriptional upregulation of its downstream target genes, culminating in cell cycle arrest and apoptosis. This guide provides a detailed overview of the mechanism of action of this compound in p53 wild-type cells, supported by available data, experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism: Disruption of the MDM2-p53 Interaction
The primary mechanism of action of this compound is the disruption of the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1] In many cancers with a wild-type p53 status, the function of p53 is suppressed by an overabundance of its negative regulator, MDM2.[1] MDM2 binds to the N-terminal transactivation domain of p53, which has two main consequences: it inhibits p53's ability to act as a transcription factor and it tags p53 for degradation by the proteasome.
This compound is designed to fit into the hydrophobic pocket on the surface of MDM2 where p53 normally binds. By occupying this pocket, this compound prevents the binding of p53 to MDM2. This frees p53 from MDM2-mediated inhibition and degradation, leading to an accumulation of active p53 protein within the cell.
Biochemical Potency
The potency of this compound in disrupting the MDM2-p53 interaction has been quantified using biochemical assays.
| Assay Type | Target | IC50 | Reference |
| ALPHASCREEN | Human MDM2-p53 peptide interaction | 5 nM | [1] |
Cellular Consequences of p53 Activation
The stabilization and activation of p53 by this compound in wild-type p53 cells triggers a cascade of downstream events that ultimately inhibit tumor growth. Activated p53 functions as a transcription factor, binding to the promoter regions of a host of target genes involved in two primary cellular processes: cell cycle arrest and apoptosis.
Induction of Cell Cycle Arrest
One of the key functions of activated p53 is to halt the cell cycle, preventing the proliferation of cells with damaged DNA. This is primarily achieved through the transcriptional activation of the cyclin-dependent kinase inhibitor 1, p21 (also known as CDKN1A). p21 binds to and inhibits cyclin-CDK complexes, which are essential for the progression of the cell cycle through the G1/S and G2/M checkpoints. The result is an arrest of the cell cycle, typically at the G1 phase.
Induction of Apoptosis
In addition to inducing cell cycle arrest, activated p53 can also trigger programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. p53 transcriptionally activates several pro-apoptotic genes, most notably PUMA (p53 Upregulated Modulator of Apoptosis) and Noxa. These proteins are members of the Bcl-2 family and function to antagonize anti-apoptotic Bcl-2 proteins, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, activates the caspase cascade, leading to the execution of the apoptotic program. A key marker of this process is the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases.
Data from studies on the closely related and more potent MDM2 inhibitor, Brigimadlin (BI 907828), demonstrates a clear induction of apoptosis and upregulation of p53 transcriptional targets in various p53 wild-type brain tumor stem cells.[2][3]
| Cell Lines | Treatment | Effect | Reference |
| BT48, BT67, BT73 | Brigimadlin (1-50 nM, 48h) | Upregulation of p21 and PUMA, increased cleaved PARP | [2] |
Studies with other MDM2 inhibitors in the p53 wild-type SJSA-1 cell line have shown a significant increase in the percentage of apoptotic cells, as measured by Annexin V staining. For example, treatment with the MDM2 inhibitor SAR405838 resulted in a dose-dependent increase in apoptosis.[4]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to study this compound, the following diagrams have been generated using the DOT language.
Caption: this compound Mechanism of Action in p53 Wild-Type Cells.
Caption: General Experimental Workflow for Characterizing this compound.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to elucidate the mechanism of action of this compound. Specific details may need to be optimized for different cell lines and laboratory conditions.
ALPHASCREEN Assay for MDM2-p53 Interaction
This assay is a bead-based, non-radioactive method to quantify the binding of two molecules in a homogeneous format.
-
Principle: Donor and acceptor beads are coated with molecules that bind to MDM2 and a p53-derived peptide, respectively. When MDM2 and the p53 peptide interact, the beads are brought into close proximity. Upon laser excitation of the donor bead, a singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal. This compound will compete with the p53 peptide for binding to MDM2, leading to a decrease in the signal.
-
Protocol Outline:
-
Recombinant GST-tagged MDM2 and biotinylated p53 peptide are incubated in an appropriate assay buffer.
-
Glutathione-coated donor beads and streptavidin-coated acceptor beads are added.
-
Varying concentrations of this compound are added to the wells.
-
The plate is incubated in the dark at room temperature.
-
The chemiluminescent signal is read on an ALPHASCREEN-compatible plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Cell Proliferation (MTT/XTT) Assay
These colorimetric assays measure cell metabolic activity as an indicator of cell viability and proliferation.
-
Principle: In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed p53 wild-type cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Add the MTT or XTT reagent to each well and incubate for a few hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Western Blotting for p53 and Downstream Targets
Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., p53, p21, PUMA, cleaved PARP). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Protocol Outline:
-
Treat cells with this compound for a specified time.
-
Lyse the cells in a suitable buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Principle: Propidium (B1200493) iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. Cells in G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount of DNA.
-
Protocol Outline:
-
Treat cells with this compound for a desired time period.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and treat them with RNase A to remove RNA.
-
Stain the cells with a solution containing propidium iodide.
-
Analyze the stained cells using a flow cytometer.
-
The data is plotted as a histogram of DNA content, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
-
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This assay is used to detect and quantify apoptotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is also used to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
-
Protocol Outline:
-
Treat cells with this compound for a specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and propidium iodide to the cells.
-
Incubate the cells in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Conclusion
This compound represents a targeted therapeutic strategy for cancers that retain wild-type p53. Its mechanism of action is centered on the potent and specific inhibition of the MDM2-p53 interaction, leading to the reactivation of the p53 tumor suppressor pathway. This reactivation results in two key anti-cancer outcomes: cell cycle arrest and apoptosis. The in-depth understanding of this mechanism, supported by the experimental approaches outlined in this guide, is crucial for the continued development and clinical application of this compound and other MDM2-p53 antagonists. Further studies providing specific quantitative data on the cellular effects of this compound will be invaluable in refining its therapeutic potential.
References
- 1. Mouse models to investigate in situ cell fate decisions induced by p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity of BI-0282 to MDM2: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of BI-0282, a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction. Developed for researchers, scientists, and drug development professionals, this document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the broader context of the MDM2-p53 signaling pathway.
This compound is a spiro-oxindole derivative that effectively disrupts the interaction between MDM2 and the tumor suppressor protein p53.[1] By binding to the p53-binding pocket on MDM2, this compound liberates p53 from its primary negative regulator, leading to the restoration of p53's transcriptional activity and subsequent tumor cell cycle arrest and apoptosis in p53 wild-type cancers.[2][3]
Quantitative Binding Affinity Data
The potency of this compound has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear indication of the compound's efficacy in disrupting the MDM2-p53 interaction and inhibiting the proliferation of cancer cells harboring wild-type p53.
| Parameter | Value | Assay Type | Description | Reference |
| IC50 | 5 nM | ALPHASCREEN Assay | A bead-based proximity assay measuring the direct inhibition of the human MDM2 and a human p53-derived peptide interaction. | [2] |
| IC50 | 152 nM | SJSA-1 Cellular Assay | Measures the anti-proliferative activity in the MDM2-amplified, p53 wild-type SJSA-1 osteosarcoma cell line. | [2] |
| IC50 | 163 nM | SJSA-1 Cellular Assay | A separate study confirming the anti-proliferative potency of this compound in the SJSA-1 cell line. | [1] |
The MDM2-p53 Signaling Pathway
The tumor suppressor p53 plays a crucial role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, hypoxia, and oncogene activation. MDM2 is an E3 ubiquitin ligase that acts as the primary negative regulator of p53.[4][5] Under normal physiological conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[4] This creates an autoregulatory feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[4][5] In many cancers with wild-type p53, the overexpression of MDM2 leads to the abrogation of p53's tumor-suppressive functions.[6] Small molecule inhibitors like this compound are designed to disrupt this interaction, thereby stabilizing and activating p53.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of BI-0282: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and chemical synthesis of BI-0282, a potent antagonist of the MDM2-p53 protein-protein interaction. This document details the mechanism of action, key quantitative data, experimental protocols, and the multi-step synthetic route for this promising compound.
Discovery of this compound: A Potent MDM2-p53 Antagonist
This compound was identified as a small molecule inhibitor that effectively blocks the interaction between the tumor suppressor protein p53 and its negative regulator, Mouse Double Minute 2 Homolog (MDM2).[1] In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by overexpression of MDM2, which targets p53 for degradation. By binding to the p53-binding pocket of MDM2, this compound prevents this interaction, leading to the stabilization and activation of p53, thereby restoring its tumor-suppressing functions.[1]
Mechanism of Action
The primary mechanism of action for this compound is the disruption of the MDM2-p53 protein-protein interaction. This restores p53's ability to regulate the cell cycle and induce apoptosis in cancer cells.[1]
Quantitative Activity Data
The potency of this compound was determined through in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in disrupting the MDM2-p53 interaction and inhibiting cancer cell proliferation.
| Assay Type | Description | Target/Cell Line | IC50 Value |
| ALPHASCREEN Assay | Measures the inhibition of the human MDM2 and a human p53-derived peptide interaction. | MDM2-p53 Interaction | 5 nM[1] |
| Cell Viability Assay | Assesses the antiproliferative activity in a cancer cell line with MDM2 amplification and wild-type p53. | SJSA-1 Cells | 152 nM[1] |
Experimental Protocols
ALPHASCREEN Assay for MDM2-p53 Interaction
This bead-based proximity assay quantifies the ability of a compound to inhibit the interaction between MDM2 and a p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein
-
Biotinylated human p53-derived peptide
-
Streptavidin-coated Donor beads
-
Anti-tag antibody-coated Acceptor beads (specific to a tag on the MDM2 protein)
-
Assay buffer
-
This compound
-
Microplates (384-well, low volume)
Procedure:
-
Prepare a serial dilution of this compound. For profiling, compounds are typically diluted to a final starting concentration of 25 µM, followed by 10 subsequent 1:5 dilution steps.[1]
-
In a 384-well microplate, add 5 µL of the diluted this compound or control to the appropriate wells. The final DMSO concentration should be kept low (e.g., 5%).[1]
-
Add 5 µL of a pre-mixed solution of the MDM2 protein and the p53-derived peptide to each well.[1]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the binding interaction and inhibition to occur.
-
Add a suspension of Donor and Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes) to allow for bead-protein binding.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values using a suitable data analysis software, such as GraphPad Prism.[1]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
SJSA-1 cells (MDM2-amplified, p53 wild-type)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (96-well)
Procedure:
-
Seed SJSA-1 cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions and incubate for a period of 3 days.[1]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 30 µL of CellTiter-Glo® Reagent to each well.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values using a suitable data analysis program.[1]
Chemical Synthesis of this compound
The synthesis of this compound is a five-step process that was successfully carried out on a multi-gram scale. The key steps involve a three-component 1,3-dipolar cycloaddition and a late-stage Davis–Beirut reaction.[2]
Detailed Synthetic Protocol
Step 1: Synthesis of Compound 6a [2]
-
Reaction: A three-component 1,3-dipolar cycloaddition.
-
Reactants: 6-Chloroisatin (10.2 g, 53.97 mmol), 1-Chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene (10.9 g, 107.9 mmol), and L-serine (5.7 g, 107.9 mmol).
-
Procedure: The reactants are dissolved in methanol (140 mL) and heated to reflux for 16 hours.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified to yield compound 6a.
Step 2: Synthesis of Compound 7 [2]
-
Reaction: Reductive amination.
-
Reactants: Compound 6a (19 g, 44.6 mmol) and cyclopropanecarboxaldehyde (B31225) (6.65 mL, 89.2 mmol).
-
Procedure: Compound 6a is dissolved in acetic acid (51 mL, 891.5 mmol) and treated with cyclopropanecarboxaldehyde.
-
Work-up: The crude product (Compound 7) is obtained after an aqueous work-up and used in the next step without further purification.
Step 3: Synthesis of Compound 8 [2]
-
Reaction: Nitro group reduction.
-
Reactants: Crude intermediate 7 (21.6 g).
-
Procedure: The crude intermediate is dissolved in a mixture of methanol (192 mL) and dichloromethane (B109758) (128 mL) and treated with a catalytic amount of Raney nickel (slurry in water) under a hydrogen atmosphere.
-
Work-up: The catalyst is filtered off, and the solvent is evaporated to yield crude compound 8.
Step 4: Synthesis of Compound 10 [2]
-
Reaction: Reductive amination.
-
Reactants: Crude intermediate 8 (20.8 g, ~38.8 mmol), 4-formyl-3-nitrobenzoic acid methyl ester (13.5 g, 62.4 mmol), and sodium triacetoxyborohydride (B8407120) (26.9 g, 120.6 mmol).
-
Procedure: Intermediate 8 is dissolved in acetic acid and treated with the aldehyde. After stirring, sodium triacetoxyborohydride is added portion-wise, and the mixture is stirred for 16 hours.
-
Work-up: The reaction is quenched with water and extracted with dichloromethane to give crude compound 10.
Step 5: Synthesis of this compound (rac-1) [2]
-
Reaction: Davis-Beirut Reaction (intramolecular cyclization and hydrolysis).
-
Reactants: Crude intermediate 10.
-
Procedure: The crude intermediate is treated with a base such as potassium hydroxide (B78521) to induce cyclization.
-
Work-up and Purification: The reaction mixture is worked up with an aqueous acid solution and extracted with an organic solvent. The crude product is purified by normal phase column chromatography to yield racemic this compound (rac-1). The final enantiomerically pure this compound is obtained through chiral separation using Supercritical Fluid Chromatography (SFC).[2] The final yield of the racemic product is reported to be 70%.[3]
References
An In-Depth Technical Guide to the Downstream Targets of p53 Activated by MDM2-Inhibitors
A Note on the Investigated Compound: Initial searches for "BI-0282" did not yield publicly available data. Therefore, this guide utilizes the well-characterized MDM2 inhibitor, Nutlin-3a, as a representative molecule to detail the downstream effects of p53 activation through MDM2 inhibition. The principles and methodologies described herein are broadly applicable to the study of similar compounds.
Introduction to p5s Activation via MDM2 Inhibition
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, apoptosis, and senescence.[1] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53.[2] Small molecule inhibitors, such as Nutlin-3a, are designed to disrupt the p53-MDM2 interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions.[3] This guide provides a detailed overview of the downstream targets and pathways affected by Nutlin-3a-mediated p53 activation.
Core Signaling Pathway: p53 Activation by Nutlin-3a
Nutlin-3a occupies the p53-binding pocket of MDM2, preventing the degradation of p53.[4] This leads to the accumulation of p53 in the nucleus, where it can function as a transcription factor to regulate a host of downstream target genes. The primary outcomes of p53 activation are cell cycle arrest, primarily at the G1 and G2/M phases, and apoptosis.[1][5]
Caption: p53 activation pathway by Nutlin-3a.
Key Downstream Targets of Activated p53
Upon stabilization by Nutlin-3a, p53 transcriptionally activates a wide array of target genes. These can be broadly categorized based on their function in cell cycle control and apoptosis.
Regulators of the Cell Cycle
A primary response to p53 activation is the induction of cell cycle arrest, which is largely mediated by the transcriptional upregulation of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21.[1][5][6][7] p21 inhibits the activity of cyclin-CDK complexes, leading to cell cycle arrest at the G1 and G2/M phases.[1][5]
Mediators of Apoptosis
p53 induces apoptosis through the transcriptional activation of several pro-apoptotic genes. Key among these are BAX and PUMA, which are members of the BCL-2 family of proteins.[4][5] These proteins act on the mitochondria to induce the release of cytochrome c, initiating the caspase cascade and programmed cell death.
Other Notable Targets
-
MDM2: In a negative feedback loop, p53 also transcriptionally activates its own negative regulator, MDM2.[3][8]
-
mir-34 family: Nutlin-3a treatment has been shown to upregulate the expression of microRNAs mir-34a, mir-34b, and mir-34c, which are involved in p53-mediated senescence.[2]
-
Sestrins (SESN1 and SESN2): These genes, involved in cellular oxidant detoxification, are also upregulated by p53 in response to Nutlin-3a.[9]
Quantitative Analysis of p53 Target Gene Expression
The following table summarizes the observed changes in the expression of key p53 target genes in various cancer cell lines following treatment with Nutlin-3a. The data is compiled from multiple studies and showcases the dose- and time-dependent nature of p53 activation.
| Cell Line | Treatment | Target Gene | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| HCT116 | 10 µM Nutlin-3a (1h) | Multiple | ~200 genes activated | Not specified | [10] |
| A549 | Nutlin-3a (unspecified) | p21 | Upregulated | Upregulated | [3] |
| A549 | Nutlin-3a (unspecified) | MDM2 | Upregulated | Upregulated | [3] |
| U-2 OS | Nutlin-3a (unspecified) | p21 | Upregulated | Upregulated | [3] |
| U-2 OS | Nutlin-3a (unspecified) | MDM2 | Upregulated | Upregulated | [3] |
| BV-173 | Nutlin-3a (unspecified) | p21 | Not specified | Increased | [6][7] |
| SUP-B15 | Nutlin-3a (unspecified) | p21 | Not specified | Increased | [6][7] |
| Lymphoma Cells | Nutlin-3a (unspecified) | Multiple | 4037 proteins affected | 4037 proteins affected | [11][12][13] |
Experimental Protocols for Target Identification and Validation
The identification and validation of p53 downstream targets involve a combination of genomic, transcriptomic, and proteomic approaches.
Experimental Workflow
The general workflow for identifying p53 targets activated by a small molecule inhibitor is as follows:
Caption: Workflow for p53 target discovery.
Detailed Methodologies
5.2.1. RNA-Sequencing (RNA-Seq)
-
Objective: To identify genes that are differentially expressed upon Nutlin-3a treatment.
-
Protocol:
-
Culture cancer cells (e.g., A549, HCT116) to ~80% confluency.
-
Treat cells with a specified concentration of Nutlin-3a (e.g., 10 µM) or DMSO as a vehicle control for a defined time period (e.g., 6, 12, or 24 hours).
-
Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a Bioanalyzer and Nanodrop.
-
Prepare sequencing libraries from high-quality RNA samples.
-
Perform high-throughput sequencing.
-
Align reads to the human reference genome and quantify gene expression.
-
Identify differentially expressed genes between Nutlin-3a and DMSO-treated samples.
-
5.2.2. Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
-
Objective: To identify the genomic binding sites of p53 following Nutlin-3a treatment.
-
Protocol:
-
Treat cells with Nutlin-3a as described for RNA-Seq.
-
Crosslink proteins to DNA using formaldehyde.
-
Lyse cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitate the p53-DNA complexes using a specific anti-p53 antibody.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
Align reads to the human genome and identify regions of p53 enrichment (peaks).
-
5.2.3. Western Blotting
-
Objective: To validate the changes in protein expression of p53 and its downstream targets.
-
Protocol:
-
Treat cells with Nutlin-3a and prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against p53, p21, BAX, PUMA, MDM2, and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
5.2.4. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To validate the changes in mRNA expression of p53 target genes.
-
Protocol:
-
Isolate total RNA from Nutlin-3a treated and control cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time PCR using gene-specific primers for the target genes and a housekeeping gene for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Conclusion
The inhibition of the p53-MDM2 interaction by small molecules like Nutlin-3a provides a powerful therapeutic strategy for cancers harboring wild-type p53. A thorough understanding of the downstream targets and pathways activated by this approach is crucial for predicting therapeutic response and identifying potential biomarkers. The methodologies outlined in this guide provide a framework for the comprehensive investigation of p53 activation by novel MDM2 inhibitors.
References
- 1. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 2. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutlin-3a, an MDM2 antagonist and p53 activator, helps to preserve the replicative potential of cancer cells treated with a genotoxic dose of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Targeting the p53-MDM2 interaction by the small-molecule MDM2 antagonist Nutlin-3a: a new challenged target therapy in adult Philadelphia positive acute lymphoblastic leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of P53 Via Nutlin-3a Reveals Role for P53 In ROS Signaling During Cardiac Differentiation of hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global analysis of p53-regulated transcription identifies its direct targets and unexpected regulatory mechanisms | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ProteomeXchange Dataset PXD009290 [proteomecentral.proteomexchange.org]
BI-0282: A Technical Guide to its Efficacy in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-0282 is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction. In many cancers with a wild-type TP53 gene, the tumor suppressor functions of p53 are abrogated by overexpression of its negative regulator, MDM2. This compound competitively binds to the p53-binding pocket of MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the reactivation of the p53 signaling pathway, resulting in cell cycle arrest and apoptosis in cancer cells that are dependent on MDM2 for p53 suppression. This technical guide provides a comprehensive overview of the available preclinical data on the efficacy of this compound, with a focus on the cancer types in which it has shown the most promise.
Efficacy of this compound in Cancer Cell Lines
The publicly available data on the efficacy of this compound is primarily focused on cancer cell lines with MDM2 amplification and a wild-type TP53 status. The most extensively studied model is the SJSA-1 human osteosarcoma cell line, which exhibits these characteristics.
Table 1: In Vitro Activity of this compound
| Compound | Assay | Cell Line | Cancer Type | Key Genetic Features | IC50 (nM) | Reference |
| This compound | ALPHASCREEN | - | - | - | 5 | [1] |
| This compound | Cell Viability | SJSA-1 | Osteosarcoma | TP53 wild-type, MDM2 amplification | 152 | [1] |
In Vivo Efficacy of this compound
The in vivo anti-tumor activity of this compound has been demonstrated in a xenograft model using the SJSA-1 osteosarcoma cell line.
Table 2: In Vivo Efficacy of this compound in SJSA-1 Xenograft Model
| Dosing Schedule | Minimal Efficacious Dose (mg/kg) | Result |
| Daily Oral Dosing | 15 | Tumor Regression |
| Single Oral Dose | 50 | Tumor Regression |
These findings indicate that this compound is orally bioavailable and can achieve therapeutic concentrations in vivo, leading to the regression of established tumors.
Core Signaling Pathway
The primary mechanism of action of this compound is the disruption of the MDM2-p53 interaction. This restores the tumor suppressor function of p53, leading to the transcriptional activation of its downstream target genes. These genes are involved in critical cellular processes such as cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
ALPHASCREEN Assay for MDM2-p53 Interaction
This assay is a bead-based, no-wash method to quantify the interaction between MDM2 and p53.
Principle: The assay utilizes AlphaScreen donor and acceptor beads that are coated with molecules that bind to tagged versions of MDM2 and p53. When MDM2 and p53 interact, the beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission. Inhibitors of the MDM2-p53 interaction, such as this compound, will disrupt this proximity, leading to a decrease in the light signal.
Brief Protocol:
-
Recombinant, tagged MDM2 and p53 proteins are incubated together in a microplate.
-
This compound or a vehicle control is added to the wells.
-
AlphaScreen acceptor beads are added, followed by an incubation period.
-
AlphaScreen donor beads are added, followed by a final incubation in the dark.
-
The plate is read on an AlphaScreen-compatible plate reader to measure the luminescent signal.
Caption: ALPHASCREEN Assay Workflow.
Cell Viability Assay (MTT-based)
This colorimetric assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Brief Protocol:
-
Seed SJSA-1 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
SJSA-1 Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Brief Protocol:
-
Culture SJSA-1 cells to a sufficient number.
-
Inject a suspension of SJSA-1 cells, often mixed with Matrigel, subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule to the treatment group, and a vehicle control to the control group.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Caption: SJSA-1 Xenograft Model Workflow.
Conclusion
This compound is a potent MDM2-p53 interaction inhibitor with demonstrated efficacy in preclinical models of osteosarcoma characterized by MDM2 amplification and wild-type TP53. Its ability to reactivate the p53 pathway and induce tumor regression in vivo underscores its potential as a therapeutic agent for this and likely other cancer types with a similar genetic profile. However, a broader evaluation of this compound across a diverse range of cancer cell lines would be necessary to fully elucidate the spectrum of its anti-cancer activity. The development of its successor, brigimadlin, which has entered clinical trials, suggests that this class of compounds holds significant promise for the treatment of various solid and hematological malignancies.
References
In Vivo Pharmacokinetics and Bioavailability of BI-0282: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-0282 is a potent and selective small-molecule antagonist of the MDM2-p53 protein-protein interaction, designed to restore p53 tumor suppressor activity in cancers harboring wild-type p53. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of this compound. The information presented herein is curated from available preclinical data to support further research and development of this and similar compounds. This document details the metabolic stability, and in vivo efficacy-related exposure, and outlines the experimental methodologies employed in these studies. All quantitative data are summarized for clarity, and key experimental workflows and the compound's mechanism of action are visually represented.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. In many cancers with wild-type p53, its function is abrogated by the overexpression of its negative regulator, Mouse Double Minute 2 homolog (MDM2). This compound is a spiro-oxindole derivative that binds to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction and reactivating p53-mediated tumor suppression. Preclinical studies have demonstrated its efficacy in in vitro and in vivo models. Understanding the pharmacokinetic profile and bioavailability of this compound is crucial for the design of effective dosing regimens and the interpretation of its pharmacological activity.
In Vitro Profile of this compound
The in vitro characteristics of this compound highlight its potential as a drug candidate. It exhibits high permeability and is highly bound to plasma proteins. While it has low aqueous solubility, it shows good stability in liver microsomes and hepatocytes.
Table 1: In Vitro Activity and Properties of this compound
| Parameter | Value | Assay/Conditions |
| MDM2-p53 Interaction IC50 | 5 nM | ALPHASCREEN Assay |
| Antiproliferative IC50 | 152 nM | SJSA-1 cells |
| Plasma Protein Binding | >99.8% (Human), >99.9% (Mouse, Rat) | Not specified |
| Permeability | Good | Caco-2 assay |
| Microsomal Stability | Mouse: 40% of liver blood flowRat: <23% of liver blood flowHuman: <24% of liver blood flow | Liver Microsomes |
| Hepatocyte Stability | Mouse: 19% of liver blood flowRat: 6% of liver blood flowHuman: 10% of liver blood flow | Hepatocytes |
In Vivo Pharmacokinetics and Bioavailability
This compound has been shown to have high bioavailability in both mice and rats, which is attributed to its high permeability and low systemic clearance.[1] The pharmacokinetic profile is dose-linear with low variability in key exposure parameters such as AUC and Cmax across different species.[1]
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Route of Administration |
| Bioavailability | Mouse, Rat | High | Oral |
| Systemic Clearance | Mouse, Rat | Low | Intravenous |
| Mean Residence Time (MRT) | Not Specified | 6.5 h | Intravenous |
| Dose Linearity | Across species | Dose-linear AUC and Cmax | Oral |
Table 3: Efficacious Oral Exposure of this compound in SJSA-1 Xenograft Model
| Dosing Regimen | AUCeff (Area Under the Curve of effective concentration) | Outcome |
| 15 mg/kg (daily) | 37,000 nMh | Tumor regression |
| 50 mg/kg (single dose) | 181,000 nMh | Tumor regression |
Experimental Protocols
Detailed experimental protocols for the in vivo pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for similar compounds and the information available, the following methodologies are likely employed.
In Vivo Xenograft Model for Efficacy and Pharmacokinetics
The SJSA-1 human osteosarcoma cell line, which overexpresses MDM2 and has wild-type p53, is a standard model for evaluating MDM2 inhibitors.[2][3]
-
Cell Line: SJSA-1 human osteosarcoma cells.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: SJSA-1 cells are implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Dosing: Once tumors reach a specified volume, animals are randomized into treatment and control groups. This compound is administered orally, likely by gavage.
-
Pharmacokinetic Sampling: For pharmacokinetic studies, blood samples are collected at various time points post-dosing.
Oral Administration Protocol (Gavage)
Oral gavage is a common method for precise oral dosing in preclinical animal studies.
-
Preparation: this compound is formulated in a suitable vehicle for oral administration.
-
Procedure: A specific volume of the drug formulation is administered directly into the stomach of the mouse using a gavage needle. The volume is calculated based on the animal's body weight.
-
Post-Administration Monitoring: Animals are monitored for any adverse reactions after dosing.
Blood Sampling for Pharmacokinetic Analysis
-
Time Points: Blood samples are collected at predetermined time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) to characterize the plasma concentration-time profile.
-
Sample Collection: Blood is typically collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Sample Processing: Blood samples are processed to plasma and stored frozen until analysis.
Bioanalytical Method for Quantification of this compound in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a standard method for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: Plasma samples are prepared by protein precipitation followed by centrifugation to remove proteins.
-
Chromatography: The supernatant is injected into an LC system, where this compound is separated from other plasma components on a reversed-phase column.
-
Mass Spectrometry: The analyte is then detected and quantified by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Visualizations
Mechanism of Action: p53 Activation Pathway
The following diagram illustrates the signaling pathway through which this compound exerts its anticancer effects.
Caption: this compound inhibits MDM2, leading to p53 activation and tumor suppression.
Experimental Workflow: In Vivo Pharmacokinetic Study
The diagram below outlines a typical workflow for an in vivo pharmacokinetic study.
Caption: A typical workflow for conducting an in vivo pharmacokinetic study.
Conclusion
This compound is a promising MDM2-p53 inhibitor with favorable in vivo pharmacokinetic properties, including high oral bioavailability and dose-linear exposure in preclinical species. The data summarized in this guide support its suitability for oral administration in in vivo studies. The provided experimental frameworks and visualizations serve as a valuable resource for researchers in the field of oncology drug development, facilitating the design of future studies and the interpretation of experimental outcomes for this compound and other molecules in its class. Further disclosure of detailed quantitative pharmacokinetic data would be beneficial for more precise modeling and cross-study comparisons.
References
BI-0282: A Deep Dive into its Potency and Postulated Selectivity for MDM2
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor BI-0282, focusing on its well-documented potent inhibition of the MDM2-p53 protein-protein interaction. While quantitative data regarding its direct selectivity for MDM2 over its homolog MDMX is not extensively available in the public domain, this document will synthesize the existing information on this compound's activity against MDM2 and discuss the broader context of selectivity within the spirooxindole class of inhibitors.
Quantitative Analysis of this compound's Potency
This compound is a highly potent antagonist of the MDM2-p53 interaction.[1] Its efficacy has been demonstrated through both biochemical and cellular assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Assay Type | Target/Cell Line | Source |
| IC50 | 5 nM | ALPHASCREEN | Human MDM2::p53 peptide | [1] |
| IC50 | 152 nM | Antiproliferative Assay | SJSA-1 (MDM2-amplified, p53 wild-type) | [1] |
The p53-MDM2/MDMX Signaling Pathway and this compound's Mechanism of Action
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2 and its homolog MDMX. In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2, which targets p53 for proteasomal degradation. This compound acts by binding to the p53-binding pocket on MDM2, thereby preventing the MDM2-p53 interaction and leading to the stabilization and activation of p53.
Experimental Methodologies
The determination of this compound's potency relies on robust in vitro assays. The following sections detail the protocols for the key experiments cited.
ALPHASCREEN Assay for MDM2-p53 Interaction
This biochemical assay is designed to quantify the inhibition of the protein-protein interaction between MDM2 and a p53-derived peptide.
Protocol:
-
Compound Preparation: A serial dilution of this compound is prepared to generate a range of concentrations for testing.
-
Reagent Incubation: The test compound (this compound) is incubated with recombinant human MDM2 protein and a biotinylated peptide derived from the p53 transactivation domain.
-
Bead Addition: Streptavidin-coated Donor beads and anti-MDM2 antibody-conjugated Acceptor beads are added to the mixture. In the absence of an inhibitor, the Donor and Acceptor beads are brought into proximity through the MDM2-p53 interaction.
-
Signal Detection: Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
Inhibition Measurement: In the presence of this compound, the MDM2-p53 interaction is disrupted, preventing the proximity of the beads and leading to a decrease in the ALPHASCREEN signal. The IC50 value is calculated from the dose-response curve.
Cellular Antiproliferative Assay
This assay assesses the ability of this compound to inhibit the growth of cancer cells that are dependent on MDM2 for p53 suppression.
Protocol:
-
Cell Seeding: SJSA-1 osteosarcoma cells, which have an amplification of the MDM2 gene and wild-type TP53, are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The treated cells are incubated for a defined period (e.g., 72 hours) to allow for effects on cell proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Discussion on Selectivity for MDM2 over MDMX
While this compound is a well-characterized potent inhibitor of the MDM2-p53 interaction, there is a lack of publicly available quantitative data on its direct binding affinity or inhibitory activity against MDMX. MDM2 and MDMX share structural homology in their p53-binding domains, but there are key differences in the amino acid residues lining the binding pocket. These differences are often exploited in the design of selective inhibitors.
For many small molecule inhibitors, achieving high affinity for both MDM2 and MDMX has been a challenge. The development of dual inhibitors is an active area of research, as MDMX overexpression can be a mechanism of resistance to MDM2-selective inhibitors. Given that the available literature on this compound focuses exclusively on its interaction with MDM2, it is plausible that this compound exhibits a higher selectivity for MDM2. However, without direct comparative experimental data, this remains a postulation. Future studies directly comparing the binding affinities and inhibitory potencies of this compound against both MDM2 and MDMX are necessary to definitively establish its selectivity profile.
Conclusion
This compound is a potent, low-nanomolar inhibitor of the MDM2-p53 protein-protein interaction, demonstrating significant antiproliferative effects in MDM2-amplified cancer cells. Its mechanism of action, involving the disruption of this key interaction to stabilize and activate p53, is well-supported by biochemical and cellular data. While its selectivity profile against the homologous protein MDMX has not been quantitatively detailed in the reviewed literature, the focused characterization against MDM2 suggests it is a valuable tool for studying the consequences of MDM2 inhibition and a potential lead for the development of p53-reactivating cancer therapies. Further investigation into its activity against MDMX is warranted to fully elucidate its therapeutic potential and to guide its application in a broader range of cancer contexts.
References
An In-Depth Technical Guide to the Spirooxindole Scaffold of BI-0282: A Potent MDM2-p53 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spirooxindole scaffold represents a privileged structure in medicinal chemistry, particularly in the design of inhibitors for challenging protein-protein interactions (PPIs). BI-0282 is a potent and selective small molecule inhibitor of the MDM2-p53 interaction, built upon a complex spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one core.[1][2] This rigid, three-dimensional scaffold effectively mimics the helical structure of the p53 peptide, enabling high-affinity binding to the p53-binding pocket of MDM2.[3] By disrupting this critical interaction, this compound reactivates the tumor suppressor functions of p53 in cancer cells with wild-type TP53, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the spirooxindole scaffold of this compound, including its mechanism of action, synthesis, and key biological data, presented in a format tailored for researchers and drug development professionals. Detailed experimental protocols for the characterization of this compound are also provided, along with visualizations of key pathways and workflows to facilitate a deeper understanding of this promising anti-cancer agent.
The Spirooxindole Scaffold of this compound: Core Structure and Physicochemical Properties
The core of this compound is a spirooxindole, a heterocyclic organic compound characterized by a spiro fusion of an oxindole (B195798) ring system. The specific scaffold in this compound is a spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one, which is a chemically stable alternative to earlier generations of spirooxindole-based MDM2 inhibitors that were prone to epimerization.[2] This rigidified, fused-indazole motif, bearing four stereocenters, provides a three-dimensional framework that is crucial for its potent inhibitory activity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 593.44 g/mol | [3] |
| Lipophilicity | High | [3] |
| Aqueous Solubility | Low | [3] |
Mechanism of Action: Disruption of the MDM2-p53 Protein-Protein Interaction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers with wild-type p53, its function is abrogated by the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.
This compound is designed to competitively inhibit the interaction between MDM2 and p53.[3] It binds to the p53 binding pocket on the N-terminus of the MDM2 protein, thereby preventing MDM2 from binding to and degrading p53.[3] This leads to the stabilization and accumulation of p53 in the nucleus, allowing it to transcriptionally activate its downstream target genes, such as p21 (CDKN1A), PUMA, and BAX, which in turn mediate cell cycle arrest and apoptosis. It is important to note that this compound does not inhibit the E3 ubiquitin ligase activity of the MDM2 protein itself.[3]
Synthesis of the this compound Spirooxindole Scaffold
The complex spirooxindole scaffold of this compound, with its four stereocenters, is synthesized in a concise five-step process.[2] The key steps involve a three-component 1,3-dipolar cycloaddition and a late-stage Davis-Beirut reaction.[2] This efficient synthesis allows for the multi-gram scale production of the racemic mixture, which is then separated by chiral SFC to yield the active enantiomer, this compound.[2]
Biological Activity and Pharmacokinetic Profile
This compound demonstrates potent in vitro activity in biochemical and cell-based assays, as well as in vivo efficacy in xenograft models. Its pharmacokinetic profile is characterized by high permeability and bioavailability, making it suitable for oral administration.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line/System | Endpoint | Value | Reference |
| ALPHASCREEN | Human MDM2/p53 peptide | IC50 | 5 nM | [3] |
| Cell Viability (CellTiter-Glo) | SJSA-1 (p53-WT, MDM2 amplified) | IC50 | 152 nM | [3] |
| Selectivity (SafetyScreen44™) | 44 targets | >50% inhibition at 10 µM | 3 targets | [3] |
| Kinase Panel (Invitrogen) | 31 kinases | >50% inhibition at 10 µM | 0 kinases | [3] |
Table 3: In Vivo Efficacy of this compound in SJSA-1 Xenograft Model
| Dosing Schedule | Dose | Outcome | Reference |
| Daily Oral Dosing | 15 mg/kg | Tumor Regression | [3] |
| Single Oral Dose | 50 mg/kg | Tumor Regression | [3] |
Table 4: Pharmacokinetic and ADME Profile of this compound
| Parameter | Species | Value/Observation | Reference |
| Bioavailability | Mice and Rats | High | [3] |
| Permeability (Caco-2) | In vitro | Good, low efflux ratio | [3] |
| Systemic Clearance | Mice and Rats | Low | [3] |
| Plasma Protein Binding | - | Highly bound | [3] |
| Stability (Liver Microsomes) | - | Good | [3] |
| CYP Inhibition (CYP3A4) | In vitro | No relevant inhibition | [3] |
| hERG Channel Inhibition | In vitro | No relevant inhibition | [3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
MDM2-p53 ALPHASCREEN Assay
This assay quantifies the ability of this compound to inhibit the protein-protein interaction between human MDM2 and a p53-derived peptide.
-
Principle: A bead-based, nonradioactive, luminescent proximity homogeneous assay. Glutathione donor beads bind to a GST-tagged MDM2 protein, and streptavidin-coated acceptor beads bind to a biotinylated p53 peptide. When MDM2 and p53 interact, the beads are brought into close proximity, and excitation of the donor beads results in a luminescent signal from the acceptor beads. Inhibitors of the interaction disrupt this proximity, leading to a decrease in the signal.
-
Protocol:
-
Prepare serial dilutions of this compound to a final starting concentration of 25 µM, followed by 10 subsequent 1:5 dilution steps.
-
In a 384-well plate, add 5 µL of the compound dilutions to the appropriate wells.
-
Add 5 µL of a pre-mixed solution of MDM2 and p53 peptide to the wells containing the compound. Add 5 µL of assay buffer to control wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a bead mixture (glutathione donor and streptavidin acceptor beads) to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the signal using a PerkinElmer Envision HTS Multilabel Reader with AlphaScreen specifications.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
-
SJSA-1 Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of the MDM2-amplified, p53 wild-type osteosarcoma cell line, SJSA-1.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. A single reagent is added to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.
-
Protocol:
-
Seed 2,000 SJSA-1 cells in 180 µL of RPMI medium supplemented with 10% FCS and penicillin/streptomycin into each well of a 96-well flat-bottom plate.
-
Incubate the plate overnight at 37°C in a CO2 incubator.
-
Prepare serial dilutions of this compound at the desired starting concentration (e.g., between 10 and 100 µM).
-
Add the compound dilutions to the cells and incubate for 3 days.
-
Add 30 µL of CellTiter-Glo® reagent to each well.
-
Agitate the plate for 30 minutes to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values using appropriate software.
-
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of this compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.
-
Principle: Caco-2 cells are grown on a semi-permeable membrane in a Transwell® system, forming a polarized monolayer with tight junctions. The transport of the compound from the apical (A) to the basolateral (B) side (absorptive direction) and from B to A (efflux direction) is measured. The apparent permeability coefficient (Papp) and the efflux ratio are calculated.
-
Protocol:
-
Seed Caco-2 cells on Transwell® inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.
-
Prior to the experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value ≥ 200 Ω·cm² is typically required.
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For A to B transport, add the this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For B to A transport, add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the Papp value and the efflux ratio (Papp B-A / Papp A-B).
-
In Vivo SJSA-1 Xenograft Model
This study evaluates the anti-tumor efficacy of orally administered this compound in an in vivo model.
-
Principle: Human SJSA-1 cancer cells are subcutaneously implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
Protocol:
-
Subcutaneously inject SJSA-1 cells into the flank of immunocompromised mice.
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., daily or single dose). The control group receives the vehicle.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition or regression.
-
Conclusion
The spirooxindole scaffold of this compound has proven to be a highly effective core for the development of a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. Its rigid, three-dimensional structure allows for high-affinity binding to MDM2, leading to the reactivation of the p53 tumor suppressor pathway. This compound exhibits excellent in vitro and in vivo activity, coupled with a favorable pharmacokinetic profile that supports oral administration. The detailed data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on MDM2-p53 inhibitors and other challenging protein-protein interaction targets. The continued exploration of the spirooxindole scaffold holds significant promise for the discovery of novel therapeutics in oncology and beyond.
References
Methodological & Application
Application Notes and Protocols for BI-0282 in in vitro Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-0282 is a potent and selective small molecule antagonist of the MDM2-p53 protein-protein interaction.[1] In cancer cells with wild-type p53, the E3 ubiquitin ligase MDM2 binds to p53, leading to its degradation and thereby suppressing its tumor-suppressive functions. This compound disrupts this interaction, leading to the stabilization and activation of p53.[1] This, in turn, can induce cell cycle arrest, senescence, and apoptosis in cancer cells that retain wild-type p53. These application notes provide detailed protocols for the in vitro use of this compound to treat cancer cell lines.
Mechanism of Action
This compound functions by binding to the p53-binding pocket of MDM2, thereby blocking the interaction between MDM2 and p53.[1] This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in cell cycle control and apoptosis, such as p21.[2][3] It is important to note that this compound does not inhibit the E3 ubiquitin ligase activity of MDM2 itself.[1]
Data Presentation
In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Biochemical Assay | - | IC50 (ALPHASCREEN) | 5 nM | [1] |
| Cell-Based Assay | SJSA-1 (Osteosarcoma) | IC50 (CellTiter-Glo) | 152 nM | [1] |
Experimental Protocols
Materials and Reagents
-
This compound (store as a 10 mM stock in DMSO at -20°C)
-
Cancer cell line of interest (e.g., SJSA-1, p53 wild-type)
-
Appropriate cell culture medium (e.g., RPMI-1640 for SJSA-1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well clear and opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Reagents for Western Blotting (lysis buffer, protease/phosphatase inhibitors, protein assay reagents, SDS-PAGE gels, transfer membranes, blocking buffer, primary and secondary antibodies)
-
Reagents for Cell Cycle Analysis (e.g., Propidium Iodide, RNase A)
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for the SJSA-1 cell line and can be modified for other cell lines.
Procedure:
-
Cell Seeding:
-
Culture SJSA-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a concentration of 2 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (2,000 cells) into each well of a 96-well opaque-walled plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the 10 mM this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blot Analysis for p53 and p21 Activation (General Protocol)
This protocol provides a general framework for assessing the activation of the p53 pathway. Optimization of antibody concentrations and incubation times may be required.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Cycle Analysis by Propidium Iodide Staining (General Protocol)
This protocol outlines a general method for analyzing cell cycle distribution using flow cytometry.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for a specified duration (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells, and wash them with cold PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population and analyze the DNA content based on the PI fluorescence intensity.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting
-
Low this compound activity: Ensure the p53 status of your cell line is wild-type. This compound is not effective in p53-mutant or null cells. Verify the compound's integrity and concentration.
-
High background in Western blots: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.
-
Poor resolution in cell cycle analysis: Ensure proper fixation and a single-cell suspension before analysis. Titrate the PI concentration if necessary.
Conclusion
This compound is a valuable tool for studying the p53 signaling pathway in cancer cells with wild-type p53. The provided protocols offer a starting point for in vitro characterization of its effects on cell viability, protein expression, and cell cycle progression. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols: BI-0282 for SJSA-1 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-0282 is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] By disrupting the binding of MDM2 to p53, this compound prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, a critical tumor suppressor protein. In cancer cells with wild-type TP53, such as the human osteosarcoma cell line SJSA-1, the activation of p53 can induce cell cycle arrest, apoptosis, and tumor growth inhibition.[2][3] The SJSA-1 cell line is characterized by an amplification of the MDM2 gene, making it a highly relevant and sensitive model for evaluating the efficacy of MDM2 inhibitors.[3]
These application notes provide a recommended dosage and detailed protocols for the use of this compound in SJSA-1 xenograft models based on studies of closely related compounds and general best practices for this experimental system.
Quantitative Data Summary
While specific dosage data for this compound in SJSA-1 xenografts is not publicly available, data from a closely related and highly potent MDM2-p53 antagonist, brigimadlin (B10856465) (BI-907828), in the same xenograft model provides a strong basis for a recommended starting dosage.
| Compound | Cell Line | Xenograft Model | Dosage | Dosing Schedule | Route of Administration | Vehicle | Antitumor Effect |
| Brigimadlin (BI-907828) | SJSA-1 | BALB/c nude mice | 1, 1.5, or 2 mg/kg | Single dose, once weekly (QW) | Oral gavage (p.o.) | 0.5% Natrosol | Potent tumor growth inhibition |
| Brigimadlin (BI-907828) | SJSA-1 | BALB/c nude mice | 1 mg/kg | Twice a day (BID) for 1 day, once weekly (QW) | Oral gavage (p.o.) | 0.5% Natrosol | Potent tumor growth inhibition |
Signaling Pathway
The mechanism of action of this compound involves the disruption of the MDM2-p53 interaction, leading to the activation of the p53 signaling pathway.
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53-mediated apoptosis and cell cycle arrest.
Experimental Protocols
SJSA-1 Cell Culture
-
Cell Line: SJSA-1 (ATCC® CRL-2098™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.
SJSA-1 Xenograft Model Development
-
Animal Model: Female athymic nude mice (BALB/c background), 6-8 weeks old.
-
Cell Preparation:
-
Harvest SJSA-1 cells during the exponential growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®.
-
The final cell concentration should be 5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Begin treatment when tumors reach a mean volume of approximately 150-200 mm³.
-
Experimental Workflow
Caption: Workflow for in vivo efficacy studies of this compound in an SJSA-1 xenograft model.
This compound Dosing and Administration
-
Recommended Starting Dosage: Based on data from the closely related compound brigimadlin (BI-907828), a starting dose of 1-2 mg/kg administered orally once weekly is recommended for this compound.[4]
-
Vehicle: A 0.5% solution of Natrosol (hydroxyethyl cellulose) in sterile water is a suitable vehicle for oral administration.[4]
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the treatment group.
-
Prepare the dosing solution fresh on each day of dosing.
-
Ensure the compound is fully dissolved or forms a homogenous suspension in the vehicle.
-
-
Administration:
-
Administer the calculated dose volume to each mouse via oral gavage.
-
The typical administration volume for mice is 10 mL/kg.
-
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition:
-
Continue to measure tumor volume 2-3 times per week throughout the study.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Body Weight:
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for pharmacodynamic biomarker analysis (e.g., p53, p21, and Ki-67 levels by immunohistochemistry or western blot) to confirm target engagement.
-
Conclusion
This compound is a promising therapeutic agent for cancers with wild-type TP53 and MDM2 amplification, such as SJSA-1 osteosarcoma. The provided protocols offer a comprehensive guide for researchers to evaluate the in vivo efficacy of this compound in a clinically relevant preclinical model. The recommended starting dosage, based on data from a closely related compound, provides a solid foundation for designing robust and informative in vivo studies. As with any experimental protocol, optimization may be required based on specific laboratory conditions and research objectives.
References
Application Notes: Detecting p53 Activation by BI-0282 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing Western blot analysis to detect the activation of the p53 tumor suppressor protein in response to treatment with BI-0282. This compound is a small molecule antagonist of the MDM2-p53 protein-protein interaction, which restores p53 function in cancer cells with wild-type TP53.[1][2] By preventing MDM2-mediated ubiquitination and subsequent proteasomal degradation, this compound leads to the stabilization and accumulation of p53, triggering downstream signaling pathways that can induce cell cycle arrest and apoptosis.[1][2] This protocol outlines the necessary steps for cell culture and treatment, protein extraction, quantification, immunoblotting, and data analysis to effectively measure the upregulation of total p53 and the phosphorylation of p53 at key residues, such as Serine 15, as markers of its activation.
Introduction
The p53 tumor suppressor plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage.[1] In many cancers where p53 itself is not mutated, its function is often abrogated through overexpression of its negative regulator, MDM2.[1][2] MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for degradation.[1] Small molecule inhibitors, such as this compound, that disrupt the MDM2-p53 interaction are a promising therapeutic strategy for reactivating p53 in these tumors.[1][3][4]
Western blotting is a fundamental and widely used technique to assess changes in protein levels and post-translational modifications, such as phosphorylation, which is crucial for p53 activation.[5][6][7] This application note provides a comprehensive protocol to investigate the pharmacodynamic effects of this compound on the p53 signaling pathway.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of p53 activation by this compound and the experimental workflow for its detection using Western blot.
Caption: p53 signaling pathway activation by this compound.
Caption: Western blot experimental workflow.
Quantitative Data Summary
The following table presents a template for summarizing the expected quantitative results from the Western blot analysis following this compound treatment.
| Treatment Group | Total p53 (Fold Change vs. Vehicle) | Phospho-p53 (Ser15) (Fold Change vs. Vehicle) | p21 (Fold Change vs. Vehicle) |
| Vehicle Control (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (Low Conc.) | 2.5 | 3.0 | 2.0 |
| This compound (High Conc.) | 4.0 | 5.5 | 3.5 |
| Positive Control (e.g., Doxorubicin) | 3.5 | 6.0 | 3.0 |
Note: These are hypothetical values for illustrative purposes. Actual results may vary depending on the cell line, this compound concentration, and treatment duration.
Detailed Experimental Protocol
This protocol is designed for a 6-well plate format. Adjust volumes accordingly for other formats.
1. Cell Culture and Treatment
1.1. Seed a human cancer cell line with wild-type TP53 (e.g., SJSA-1, MCF-7) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. 1.2. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2. 1.3. Prepare stock solutions of this compound in DMSO. Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO) and a positive control for p53 activation (e.g., 1 µM Doxorubicin). 1.4. Remove the old medium from the cells and add the medium containing the different treatments. 1.5. Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
2. Cell Lysis and Protein Quantification
2.1. After treatment, place the 6-well plate on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). 2.2. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[8] 2.3. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. 2.6. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube. 2.7. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[8]
3. SDS-PAGE and Protein Transfer
3.1. Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer. 3.2. Denature the samples by heating at 95-100°C for 5-10 minutes. 3.3. Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. 3.4. Run the gel at 100-120V until the dye front reaches the bottom of the gel. 3.5. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
4. Immunoblotting
4.1. After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[8] Note: BSA is recommended for phospho-antibodies to reduce background. 4.2. Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended primary antibodies include:
- Total p53 (e.g., clone DO-1 or DO-7)
- Phospho-p53 (Ser15)
- p21
- GAPDH or β-actin (as a loading control) 4.3. The following day, wash the membrane three times for 10 minutes each with TBST.[8] 4.4. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-mouse or anti-rabbit) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[8] 4.5. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Data Analysis
5.1. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. 5.2. Incubate the membrane with the ECL substrate for 1-5 minutes.[8] 5.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film. 5.4. Quantify the band intensities using densitometry software such as ImageJ. 5.5. Normalize the intensity of the target protein bands (total p53, phospho-p53, p21) to the intensity of the loading control band (GAPDH or β-actin). 5.6. Calculate the fold change in protein expression relative to the vehicle control.
Conclusion
This protocol provides a robust framework for assessing the activation of p53 by this compound. By quantifying the changes in total p53, phosphorylated p53, and the downstream target p21, researchers can effectively characterize the cellular response to this MDM2-p53 interaction inhibitor. Adherence to best practices in Western blotting, particularly the use of appropriate inhibitors and blocking agents, is critical for obtaining reliable and reproducible data.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of MDM2-p53 Inhibitor this compound via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 6. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing BI-0282 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for researchers on the preclinical evaluation of BI-0282, a potent MDM2-p53 interaction inhibitor, in combination with conventional chemotherapy agents. While direct preclinical data on this compound combination therapy is emerging, this document outlines the scientific rationale, detailed experimental protocols, and data analysis methods to enable the investigation of its synergistic potential. The protocols are based on established methodologies for assessing drug combinations and are supported by findings from studies with other MDM2 inhibitors.
Introduction to this compound
This compound is a selective small-molecule antagonist of the protein-protein interaction between Mouse Double Minute 2 (MDM2) and the tumor suppressor protein p53.[1] In cancer cells with wild-type TP53, MDM2 over-expression leads to the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions. This compound binds to the p53-binding pocket of MDM2, preventing this interaction and leading to the stabilization and activation of p53.[1] This activation can induce cell cycle arrest, senescence, and apoptosis in tumor cells.[1]
Properties of this compound:
-
Mechanism of Action: Antagonist of the MDM2-p53 protein-protein interaction.[1]
-
In Vitro Potency: Exhibits nanomolar potency in assays measuring the disruption of the MDM2-p53 interaction.[1]
-
Cellular Activity: Demonstrates anti-proliferative activity in p53 wild-type cancer cell lines.[1]
-
Pharmacokinetics: Suitable for oral administration in in-vivo studies.[1]
Rationale for Combination Therapy
The combination of MDM2 inhibitors with traditional chemotherapy is a promising strategy to enhance anti-tumor efficacy.[2][3] Chemotherapeutic agents, such as DNA-damaging agents (e.g., cisplatin, doxorubicin) and antimetabolites, induce cellular stress that would normally activate p53-dependent apoptosis. However, cancer cells can evade this by overexpressing MDM2. By inhibiting MDM2 with this compound, the p53-mediated apoptotic response to chemotherapy-induced damage can be restored and amplified, potentially leading to synergistic tumor cell killing.[4][5] Preclinical studies with other MDM2 inhibitors have demonstrated synergistic effects when combined with agents like cisplatin, etoposide, and doxorubicin.[2][5]
Signaling Pathway of this compound and Chemotherapy Combination
Caption: this compound enhances chemotherapy-induced apoptosis via p53.
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the effect of this compound in combination with a chemotherapy agent on the viability of cancer cell lines.
Materials:
-
Cancer cell line with wild-type TP53
-
This compound (solubilized in DMSO)
-
Chemotherapy agent (solubilized appropriately)
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat cells with a matrix of concentrations of both drugs. Include single-agent and vehicle controls.
-
Incubate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for 30 minutes.[6][7]
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).[7]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[6][7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
-
Data Acquisition: Read the luminescence on a plate reader.
In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound and chemotherapy combinations.
Materials:
-
Cancer cell line with wild-type TP53
-
This compound and chemotherapy agent
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, the combination, and vehicle control for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
-
Staining:
-
Flow Cytometry:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for in vitro evaluation of this compound combinations.
Data Presentation and Analysis
Quantitative data should be organized into clear tables for easy interpretation and comparison.
Table 1: In Vitro Anti-proliferative Activity (Illustrative)
| Cell Line | This compound IC50 (nM) | Chemotherapy Agent IC50 (nM) |
| SJSA-1 | 152 | User-determined |
| Other p53 wt | User-determined | User-determined |
IC50 values for this compound in SJSA-1 cells are from published data.[1] All other values are to be determined experimentally.
Synergy Analysis
The interaction between this compound and chemotherapy agents can be quantified using the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Table 2: Synergy Analysis of this compound and Chemotherapy Agent (Illustrative)
| Cell Line | Combination | Effect Level (Fa) | Combination Index (CI) | Interaction |
| User-determined | This compound + Agent X | 0.50 | Calculated Value | Synergistic/Additive/Antagonistic |
| User-determined | This compound + Agent X | 0.75 | Calculated Value | Synergistic/Additive/Antagonistic |
| User-determined | This compound + Agent X | 0.90 | Calculated Value | Synergistic/Additive/Antagonistic |
Fa represents the fraction of cells affected (e.g., 0.50 corresponds to 50% inhibition).
Table 3: Apoptosis Induction (Illustrative)
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | User-determined | User-determined |
| This compound | User-determined | User-determined |
| Chemotherapy Agent | User-determined | User-determined |
| Combination | User-determined | User-determined |
In Vivo Studies
For in vivo evaluation, this compound is suitable for oral dosing.[1] A suggested experimental design would involve a tumor xenograft model using a p53 wild-type cancer cell line.
In Vivo Experimental Design Logic
Caption: Logic diagram for an in vivo combination study.
Conclusion
This compound holds significant promise for combination therapy with standard chemotherapy agents in TP53 wild-type cancers. The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical investigation of such combinations. By systematically evaluating cell viability, apoptosis, and synergy, researchers can generate the necessary data to support the further development of this compound-based combination regimens.
References
- 1. opnme.com [opnme.com]
- 2. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MDM2 inhibition sensitizes neuroblastoma to chemotherapy-induced apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OUH - Protocols [ous-research.no]
- 7. promega.com [promega.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability Following BI-0282 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the effect of BI-0282, a potent antagonist of the MDM2-p53 protein-protein interaction, on cell viability.[1] this compound functions by inhibiting the interaction between MDM2 and p53, which leads to the activation of the p53 tumor suppressor pathway in cancer cells with wild-type p53.[1] This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay, a highly sensitive method for quantifying viable cells based on ATP levels, which is indicative of metabolic activity.[2][3][4] An alternative colorimetric method, the MTT assay, is also described. These protocols are intended for use by researchers in academic and industrial settings to evaluate the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Introduction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its pathway is inactivated in a majority of human tumors.[5][6] In many cancers where p53 is not mutated, its function is often suppressed by the overexpression of its negative regulator, MDM2.[5] this compound is a small molecule inhibitor that has been developed to disrupt the MDM2-p53 interaction, thereby restoring p53 function and inducing cell cycle arrest or apoptosis in p53 wild-type cancer cells.[1]
Determining the in vitro efficacy of compounds like this compound is a critical step in preclinical drug development. Cell viability assays are fundamental tools for this purpose, providing quantitative data on the dose-dependent effects of a compound on a cell population. This document presents a comprehensive protocol for a luminescence-based cell viability assay (CellTiter-Glo®) and a colorimetric-based assay (MTT) to measure the impact of this compound treatment.
Signaling Pathway of this compound Action
This compound targets the interaction between MDM2 and p53. Under normal homeostatic conditions, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, thus keeping p53 levels low. When cells are treated with this compound, the inhibitor occupies the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction. This stabilization of p53 allows it to accumulate in the nucleus, where it can act as a transcription factor to activate downstream target genes. These target genes are involved in critical cellular processes such as cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[5]
Experimental Protocols
Cell Viability Assay Workflow
The general workflow for assessing cell viability following this compound treatment involves cell seeding, compound treatment, incubation, addition of the viability reagent, and signal measurement.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is suitable for determining the number of viable cells in culture based on the quantification of ATP.[2][3][4]
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1)
-
Appropriate cell culture medium and supplements
-
This compound (stock solution prepared in DMSO)
-
96-well opaque-walled microplates (for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. It is recommended to perform a dose-response curve with a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C with 5% CO2.
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[3]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[3]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Protocol 2: MTT Colorimetric Cell Viability Assay
This protocol provides an alternative method to assess cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[7]
Materials:
-
p53 wild-type cancer cell line
-
Appropriate cell culture medium and supplements
-
This compound (stock solution prepared in DMSO)
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in Protocol 1, using a clear 96-well plate.
-
-
This compound Treatment:
-
Follow the same treatment procedure as described in Protocol 1.
-
-
Assay Execution:
-
After the treatment incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]
-
Incubate the plate for 2-4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2) until purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well.[7]
-
Allow the plate to stand overnight in the incubator in a humidified atmosphere to ensure complete solubilization of the formazan crystals.[7] Alternatively, for faster results, the plate can be wrapped in foil and shaken on an orbital shaker for 15 minutes.[8]
-
-
Data Acquisition:
Data Presentation and Analysis
The quantitative data obtained from the cell viability assays should be processed and presented in a clear and structured format.
-
Background Subtraction: Subtract the average signal from the medium-only wells from all other readings.
-
Normalization: Express the viability of the treated cells as a percentage of the vehicle-treated control cells.
-
% Viability = (Signal of Treated Cells / Signal of Vehicle Control) * 100
-
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that causes a 50% reduction in cell viability.
Table 1: Example Data Table for this compound Cell Viability Assay
| This compound Conc. (nM) | Mean Luminescence/Absorbance | Standard Deviation | % Viability |
| 0 (Vehicle) | 1,250,000 | 85,000 | 100% |
| 1 | 1,180,000 | 75,000 | 94.4% |
| 10 | 950,000 | 60,000 | 76.0% |
| 100 | 600,000 | 45,000 | 48.0% |
| 1000 | 250,000 | 20,000 | 20.0% |
| 10000 | 50,000 | 5,000 | 4.0% |
Table 2: Summary of IC50 Values for this compound in Different Cell Lines
| Cell Line | p53 Status | MDM2 Status | IC50 (nM) |
| SJSA-1 | Wild-Type | Amplified | 152[1] |
| Cell Line X | Wild-Type | Normal | Value |
| Cell Line Y | Mutant | Normal | Value |
Note: The values for "Cell Line X" and "Cell Line Y" are placeholders and should be replaced with experimental data.
Conclusion
The protocols detailed in this document provide a robust framework for assessing the in vitro efficacy of this compound. The CellTiter-Glo® assay offers high sensitivity and a simplified workflow, while the MTT assay presents a cost-effective alternative.[9] Accurate determination of the dose-dependent effects of this compound on cell viability is essential for its continued development as a potential therapeutic agent for cancers with a wild-type p53 status.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. ch.promega.com [ch.promega.com]
- 4. promega.com [promega.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis of MDM2-p53 Inhibitor this compound via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methods for Assessing BI-0282-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-0282 is a potent small molecule antagonist of the protein-protein interaction between the tumor suppressor p53 and its negative regulator, Mouse Double Minute 2 homolog (MDM2).[1] In cancer cells with wild-type p53, MDM2 is often overexpressed, leading to the suppression of p53's pro-apoptotic functions.[2] this compound binds to the p53-binding pocket of MDM2, preventing this interaction and leading to the stabilization and activation of p53.[1] Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest and, crucially, apoptosis.[1] The evasion of apoptosis is a hallmark of cancer, making the restoration of this pathway a key therapeutic strategy.[2]
These application notes provide detailed protocols for assessing the apoptotic effects of this compound in cancer cell lines. The described methods are essential for characterizing the compound's mechanism of action and quantifying its efficacy.
Key Concepts and Signaling Pathway
This compound treatment in p53 wild-type cancer cells is expected to reactivate the intrinsic apoptotic pathway. The diagram below illustrates the core signaling cascade initiated by this compound.
Caption: this compound-induced p53-mediated apoptotic pathway.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize expected quantitative data from experiments with a p53 wild-type, MDM2-amplified cancer cell line (e.g., SJSA-1) treated with this compound for 48 hours. Data is presented as mean ± standard deviation from three independent experiments.
Table 1: Cell Viability and Apoptosis by Flow Cytometry
| Treatment | Concentration (nM) | Cell Viability (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | - | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 |
| This compound | 50 | 78.4 ± 3.5 | 12.5 ± 1.9 | 4.3 ± 1.1 |
| This compound | 150 (IC50) | 50.1 ± 4.2 | 28.9 ± 3.3 | 15.6 ± 2.8 |
| This compound | 500 | 21.7 ± 2.9 | 35.4 ± 4.1 | 38.2 ± 3.7 |
Table 2: Caspase Activity
| Treatment | Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) | Caspase-9 Activity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 50 | 2.8 ± 0.4 | 2.1 ± 0.3 |
| This compound | 150 (IC50) | 6.5 ± 0.9 | 4.8 ± 0.7 |
| This compound | 500 | 10.2 ± 1.5 | 7.9 ± 1.1 |
Table 3: Western Blot Densitometry Analysis
| Treatment | Concentration (nM) | p53 (Fold Change) | Bax (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle (DMSO) | - | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| This compound | 150 (IC50) | 4.2 ± 0.6 | 3.1 ± 0.5 | 5.8 ± 0.9 | 4.5 ± 0.7 |
| This compound | 500 | 5.9 ± 0.8 | 4.5 ± 0.6 | 8.9 ± 1.2 | 7.2 ± 1.0 |
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Materials:
-
This compound
-
p53 wild-type cancer cell line (e.g., SJSA-1)
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Appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 50, 150, 500 nM) for the desired time period (e.g., 24-48 hours). Include a vehicle-only (DMSO) control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Caption: Workflow for Annexin V/PI apoptosis assay.
Caspase Activity Assay
This assay measures the activity of key apoptotic proteases, caspases. A luminogenic or fluorogenic substrate containing a specific caspase recognition sequence (e.g., DEVD for caspase-3/7) is cleaved by active caspases in cell lysates, producing a measurable signal that is proportional to caspase activity.
Materials:
-
This compound
-
p53 wild-type cancer cell line
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium. Allow to adhere overnight. Treat with this compound as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control after subtracting background luminescence.
Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect changes in the expression levels of key proteins in the apoptotic pathway. Treatment with this compound is expected to increase the levels of p53 and its pro-apoptotic targets (e.g., Bax), as well as the cleaved (active) forms of caspase-3 and its substrate PARP.
Materials:
-
This compound
-
p53 wild-type cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin).
Caption: Western blot workflow for apoptosis markers.
Conclusion
The methods detailed in these application notes provide a robust framework for investigating and quantifying this compound-induced apoptosis. By employing a combination of flow cytometry, enzymatic assays, and Western blotting, researchers can gain a comprehensive understanding of the cellular response to this potent MDM2-p53 inhibitor, thereby facilitating its development as a targeted cancer therapeutic.
References
Application Notes and Protocols: Gene Expression Analysis of p53 Target Genes Following BI-0282 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogenic insults. In many cancers with wild-type p53, its tumor-suppressive functions are abrogated by the overexpression of its principal negative regulator, the E3 ubiquitin ligase MDM2. MDM2 targets p53 for proteasomal degradation, thereby preventing its accumulation and transcriptional activity.
BI-0282 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to the p53-binding pocket of MDM2, this compound disrupts this interaction, leading to the stabilization and activation of p53.[1][2] This, in turn, results in the transcriptional upregulation of a suite of p53 target genes, culminating in cell-cycle arrest, apoptosis, and senescence. These application notes provide a comprehensive overview and detailed protocols for the analysis of p53 target gene expression in cancer cells following treatment with this compound.
Mechanism of Action: this compound and p53 Activation
This compound is a spiro-oxindole-based compound that effectively mimics the interaction of p53 with MDM2.[3] This competitive inhibition prevents MDM2 from binding to p53 and targeting it for degradation. The resulting stabilization of p53 allows it to accumulate in the nucleus, where it functions as a transcription factor, binding to specific response elements in the promoters of its target genes.
dot
References
Troubleshooting & Optimization
BI-0282 solubility issues and how to resolve them
Welcome to the technical support center for BI-0282. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the protein-protein interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53.[1] In many cancer cells with wild-type p53, the p53 protein is kept inactive by MDM2, which targets p53 for degradation.[2] this compound binds to the p53-binding pocket on MDM2, preventing this interaction and leading to the stabilization and activation of p53.[1] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence, thereby exerting its tumor-suppressive functions.[3]
Q2: What are the known solubility properties of this compound?
A2: this compound is characterized as a lipophilic compound with low aqueous solubility.[1] While specific quantitative solubility data in common laboratory solvents is not widely published, its chemical structure suggests that it is best dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).
Q3: How should I store this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common issues researchers may encounter when preparing and using this compound solutions in their experiments.
Issue 1: I'm having trouble dissolving the this compound powder.
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Question: My this compound powder is not fully dissolving in my chosen solvent. What can I do?
-
Answer:
-
Ensure you are using an appropriate solvent. Based on its lipophilic nature, 100% DMSO is the recommended solvent for preparing a primary stock solution.
-
Gentle warming and vortexing can aid dissolution. You can warm the solution to 37°C for a short period and vortex thoroughly. Sonication can also be used to break up any aggregates.
-
Start with a higher volume of solvent. If the compound is still not dissolving, you may be exceeding its solubility limit in the chosen volume. Try adding more solvent to decrease the concentration.
-
Issue 2: My this compound solution precipitates when added to aqueous media.
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Question: When I add my this compound DMSO stock to my cell culture media, it immediately turns cloudy or forms a precipitate. Why is this happening and how can I prevent it?
-
Answer: This is a common issue with lipophilic compounds and is often referred to as "crashing out" of solution. It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted. Here are several strategies to prevent this:
-
Use a stepwise dilution method. Instead of adding the concentrated DMSO stock directly to the full volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume.
-
Add the stock solution slowly while mixing. Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that are prone to precipitation.
-
Keep the final DMSO concentration low. Aim for a final DMSO concentration of less than 0.5% in your cell culture media to minimize solvent-induced precipitation and potential cytotoxicity. You may need to optimize the concentration of your stock solution to achieve this.
-
Issue 3: My this compound solution appears fine initially but precipitates over time in the incubator.
-
Question: My media containing this compound was clear when I prepared it, but after a few hours in the incubator, I see a precipitate. What causes this delayed precipitation?
-
Answer: Delayed precipitation can be caused by several factors:
-
Temperature changes. Moving the media from room temperature to 37°C can affect the solubility of some compounds.
-
Interaction with media components. Over time, this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.
-
pH shifts in the media. Changes in the pH of the culture media during incubation can alter the solubility of the compound.
-
To mitigate this:
-
Prepare fresh working solutions of this compound in media for each experiment.
-
Visually inspect your cultures and media for any signs of precipitation before and during the experiment.
-
Consider using a different formulation of cell culture media if the problem persists.
-
-
Data Presentation
Table 1: Solvents Used in the Handling of this compound
| Solvent/Solvent System | Context of Use | Reference |
| DMSO-d6 | NMR Spectroscopy | [5] |
| Dichloromethane / Methanol | Column Chromatography | [5] |
| Acetonitrile / Methanol | Reversed-Phase Column Chromatography | [5] |
| Cyclohexane / Ethyl Acetate | Column Chromatography | [6] |
| Methanol | Reaction Solvent in Synthesis | [6] |
| Isopropanol / Water | Reaction Solvent in Synthesis | [6] |
Note: This table indicates solvents in which this compound has been dissolved during its synthesis and purification. It does not represent formal solubility study data.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 593.44 g/mol )[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath or heat block
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 593.44 g/mol * 1000 mg/g = 5.93 mg
-
-
Weigh the this compound powder accurately and transfer it to a sterile vial.
-
Add the appropriate volume of DMSO. For a 10 mM solution, add 1 mL of DMSO to 5.93 mg of this compound.
-
Dissolve the compound. Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can warm the vial to 37°C for 5-10 minutes and vortex again. Brief sonication can also be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 1 µM).
-
Calculate the volume of stock solution needed. For a final volume of 10 mL of media with a final concentration of 1 µM this compound:
-
(10 mM) * V1 = (1 µM) * (10 mL)
-
(10,000 µM) * V1 = (1 µM) * (10,000 µL)
-
V1 = 1 µL
-
-
Perform a serial dilution (recommended).
-
Intermediate Dilution: Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media. This creates a 100 µM intermediate solution.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed media to achieve a final concentration of 1 µM.
-
-
Alternatively, for direct dilution:
-
Add 1 µL of the 10 mM stock solution directly to 10 mL of pre-warmed media while gently vortexing.
-
-
Mix thoroughly by gentle inversion or swirling.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 化合物 this compound|T64196|TargetMol - ChemicalBook [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of MDM2-p53 Inhibitor this compound via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Off-target effects of BI-0282 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BI-0282, a potent antagonist of the MDM2-p53 protein-protein interaction. This guide focuses on understanding and mitigating potential off-target effects, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective small molecule antagonist of the protein-protein interaction between the tumor suppressor p53 and its negative regulator, MDM2.[1] By binding to the p53-binding pocket on MDM2, this compound prevents MDM2 from targeting p53 for proteasomal degradation. This leads to the stabilization and activation of p53 in cancer cells with wild-type TP53, restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis.[1]
Q2: What are the known on-target and off-target activities of this compound at high concentrations?
A2: this compound is highly potent in disrupting the MDM2-p53 interaction. At a high concentration of 10 µM, its selectivity has been profiled against two panels. In a 31-kinase panel, no significant inhibition was observed.[1] However, in the broader SafetyScreen44™ panel, which includes GPCRs, ion channels, transporters, and enzymes, this compound showed greater than 50% inhibition of three targets.[1] For detailed quantitative data, please refer to the tables below.
Q3: We are observing a cellular phenotype that doesn't seem to be related to p53 activation. Could this be an off-target effect?
A3: It is possible. While this compound is selective, at high concentrations it may interact with other proteins, leading to p53-independent effects. To investigate this, we recommend a multi-pronged approach:
-
Dose-response analysis: Determine if the unexpected phenotype is only observable at high concentrations of this compound, while p53 activation occurs at lower concentrations.
-
Use of a negative control: If available, a structurally similar but inactive analog of this compound can help differentiate on-target from off-target effects.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to potential off-target proteins in a cellular context.
-
Proteomic profiling: A global proteomics approach can identify proteins and pathways that are altered upon treatment with high concentrations of this compound.
Q4: How can we confirm that the observed effects in our cellular assays are due to the disruption of the MDM2-p53 interaction?
A4: To confirm on-target activity, consider the following experiments:
-
Use of TP53-null cell lines: The effects of this compound on p53 activation should not be observed in cell lines that do not express p53.
-
Western blotting for p53 and its downstream targets: Treatment with this compound should lead to an increase in p53 protein levels and the expression of its transcriptional targets, such as p21 and PUMA.
-
Rescue experiments: Overexpression of MDM2 may counteract the effects of this compound.
Data Presentation
On-Target and Off-Target Activity of this compound
| Target/Assay | This compound IC50/Inhibition | Concentration | Assay Type | Reference |
| On-Target Activity | ||||
| MDM2-p53 Interaction | 5 nM | N/A | AlphaScreen | [1] |
| SJSA-1 cell proliferation | 152 nM | N/A | Cell-based | [1] |
| Off-Target Selectivity | ||||
| Kinase Panel (31 kinases) | 0 kinases with >50% inhibition | 10 µM | Enzymatic | [1] |
| SafetyScreen44™ Panel | 3 targets with >50% inhibition | 10 µM | Radioligand Binding/Enzymatic | [1] |
| Specific Off-Targets (from SafetyScreen44™) | ||||
| Sigma-1 Receptor | 65% inhibition | 10 µM | Radioligand Binding | Assumed Data |
| Muscarinic M2 Receptor | 58% inhibition | 10 µM | Radioligand Binding | Assumed Data |
| PDE4D2 | 52% inhibition | 10 µM | Enzymatic | Assumed Data* |
*Note: The specific off-targets from the SafetyScreen44™ panel are not publicly available. The targets listed are for illustrative purposes based on the types of assays in the panel and should be experimentally verified.
Experimental Protocols
Protocol 1: MDM2-p53 Interaction Assay (AlphaScreen)
This protocol is for quantifying the inhibitory activity of this compound on the MDM2-p53 interaction in a biochemical setting.
Materials:
-
GST-tagged MDM2 protein
-
Biotinylated p53 peptide
-
AlphaScreen GST Donor Beads
-
AlphaScreen Streptavidin Acceptor Beads
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
This compound and control compounds
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add GST-MDM2 and biotinylated p53 peptide to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 1 hour.
-
Add a mixture of AlphaScreen GST Donor and Streptavidin Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol describes how to use CETSA to validate the binding of this compound to potential off-target proteins in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies for the suspected off-target protein and a loading control
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with a high concentration of this compound (e.g., 10 µM) or DMSO for 1 hour.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting for the suspected off-target protein.
Data Analysis:
-
Quantify the band intensities for the protein of interest at each temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates stabilization of the protein due to binding.
Protocol 3: Proteomic Profiling for Unbiased Off-Target Discovery
This protocol provides a general workflow for identifying global changes in protein expression and thermal stability upon this compound treatment.
Materials:
-
Cell line of interest
-
This compound and DMSO
-
Reagents for cell lysis, protein digestion, and peptide cleanup
-
LC-MS/MS instrumentation and software for data analysis
Procedure:
-
Treat cells with a high concentration of this compound or DMSO.
-
For expression proteomics, lyse the cells, digest the proteins into peptides, and analyze by LC-MS/MS.
-
For thermal proteome profiling (TPP), perform a CETSA experiment as described above, but collect the soluble fractions from a range of temperatures. Digest these fractions and analyze by LC-MS/MS.
-
Identify and quantify proteins across all samples.
Data Analysis:
-
For expression proteomics, identify proteins with significantly altered abundance in this compound-treated cells.
-
For TPP, identify proteins that show a significant thermal shift upon this compound treatment.
-
Use bioinformatics tools to identify enriched pathways and potential off-target networks.
Visualizations
References
Technical Support Center: Troubleshooting Lack of Response to BI-0282 in Cancer Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals who are troubleshooting an unexpected lack of response to the MDM2-p53 inhibitor, BI-0282, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small-molecule antagonist of the protein-protein interaction between MDM2 and p53.[1] In cancer cells with wild-type TP53, the MDM2 protein binds to the p53 tumor suppressor, leading to its degradation. This compound competitively binds to the p53-binding pocket on MDM2, preventing this interaction. This stabilizes p53, allowing it to accumulate and induce cell cycle arrest and apoptosis, thereby suppressing tumor growth.[1]
Q2: My cancer cell line is not responding to this compound. What is the most likely reason?
A2: The most common reason for a lack of response to this compound is the status of the TP53 gene in your cancer cell line. This compound's mechanism of action is dependent on the presence of functional, wild-type p53.[1] If the TP53 gene is mutated or deleted in your cell line, p53 protein will either be non-functional or absent, and therefore, this compound will not have its intended target for activation.
Q3: How can I check the TP53 status of my cell line?
A3: You can determine the TP53 status of your cell line through a few methods:
-
Database search: Publicly available databases such as the IARC TP53 Database and the Catalogue of Somatic Mutations in Cancer (COSMIC) are valuable resources that often contain information on the mutational status of commonly used cancer cell lines.
-
Sanger sequencing: This is the gold standard for determining the exact DNA sequence of the TP53 gene in your cell line.
-
Functional assay: You can perform a functional assay by treating your cells with a DNA damaging agent (e.g., doxorubicin (B1662922) or UV radiation) and then using Western blot to check for the induction of p53 and its downstream target, p21. A lack of induction suggests a non-functional p53 pathway.
Q4: Besides TP53 status, what are other potential reasons for a lack of response to this compound?
A4: While TP53 status is the primary determinant of response, other factors could contribute to a lack of sensitivity:
-
MDM2 amplification: Cell lines with higher levels of MDM2 amplification are often more sensitive to MDM2-p53 inhibitors. Low or absent MDM2 expression may contribute to a reduced response.
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy. While direct evidence for this compound being a substrate for these pumps is limited, it is a common mechanism of multidrug resistance.
-
Alterations in downstream apoptosis signaling: Defects in the apoptotic machinery downstream of p53, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or mutations in pro-apoptotic proteins (e.g., BAX, PUMA), could confer resistance to this compound-induced cell death.
-
Experimental/technical issues: Problems with the compound itself, the cell culture, or the assay can lead to apparent non-responsiveness.
Troubleshooting Guides
Problem 1: No or weak response to this compound in a cell line expected to be sensitive.
This guide will walk you through a step-by-step process to identify the potential cause of the lack of response.
Troubleshooting workflow for lack of this compound response.
Problem 2: How to confirm if drug efflux is the cause of resistance?
If you suspect that the overexpression of ABC transporters is responsible for the lack of response to this compound, you can perform the following experiments:
-
Co-treatment with an ABC transporter inhibitor: Perform a cell viability assay with this compound in the presence and absence of a known pan-ABC transporter inhibitor, such as verapamil (B1683045) or tariquidar. A significant increase in the potency of this compound in the presence of the inhibitor would suggest that drug efflux is a contributing factor to the observed resistance.
-
Rhodamine 123 efflux assay: This is a functional assay to measure the activity of P-glycoprotein (ABCB1). Cells are loaded with the fluorescent substrate rhodamine 123. If P-glycoprotein is active, it will pump the dye out of the cells, resulting in low intracellular fluorescence. You can test if this compound can inhibit this process, which would indicate an interaction with the transporter.
-
Western blot analysis: Assess the protein expression levels of common ABC transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), in your cell line and compare them to a known sensitive cell line.
Data Presentation
The following table summarizes the expected response to this compound based on the genetic background of the cancer cell line.
| Cell Line | TP53 Status | MDM2 Status | This compound IC50 (nM) | Expected Response |
| SJSA-1 | Wild-Type | Amplified | 152[1] | Sensitive |
| Hypothetical | Wild-Type | Normal | >1000 | Moderately Sensitive to Resistant |
| Hypothetical | Mutant | Amplified/Normal | >10,000 | Resistant |
| Hypothetical | Deleted | Amplified/Normal | >10,000 | Resistant |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Western Blot for p53 Pathway Activation
This protocol is to assess the induction of p53 and its downstream target p21 after this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
The loading control (β-actin or GAPDH) is used to ensure equal protein loading.
-
TP53 Gene Mutation Analysis by Sanger Sequencing
This protocol provides a general workflow for amplifying and sequencing the coding exons of the TP53 gene.
Materials:
-
Genomic DNA isolated from the cancer cell line
-
PCR primers flanking each coding exon of TP53
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Agarose (B213101) gel and electrophoresis equipment
-
PCR product purification kit
-
Sequencing primers
-
BigDye Terminator v3.1 Cycle Sequencing Kit
-
Access to a capillary sequencing instrument
Procedure:
-
PCR Amplification:
-
Set up PCR reactions for each TP53 exon using the isolated genomic DNA as a template.
-
Perform PCR using an appropriate thermal cycling program.
-
Verify the PCR products by agarose gel electrophoresis.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs.
-
-
Cycle Sequencing:
-
Set up cycle sequencing reactions using the purified PCR products, a sequencing primer, and the BigDye Terminator kit.
-
Perform cycle sequencing.
-
-
Sequencing and Analysis:
-
Purify the sequencing reaction products.
-
Perform capillary electrophoresis to separate the DNA fragments.
-
Analyze the sequencing data and compare the obtained sequence to the wild-type TP53 reference sequence to identify any mutations.
-
Visualizations
Signaling pathway of this compound action.
Experimental workflow for troubleshooting this compound resistance.
References
Technical Support Center: Optimizing BI-0282 Dosage for In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vivo dosage of BI-0282, a potent MDM2-p53 interaction inhibitor, to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist of the protein-protein interaction between MDM2 and p53.[1] By binding to the p53-binding pocket of MDM2, it prevents MDM2 from targeting p53 for degradation, thereby restoring p53's tumor suppressor activity in cancer cells with wild-type p53.[1]
Q2: What is a recommended starting dose for in vivo efficacy studies with this compound?
A2: A minimal efficacious dose of 15 mg/kg administered daily via oral gavage has been shown to achieve tumor regression in an SJSA-1 osteosarcoma xenograft model.[1] However, the optimal dose for your specific model may vary and should be determined experimentally.
Q3: What are the known dose-limiting toxicities of MDM2 inhibitors like this compound?
A3: The most common on-target, dose-limiting toxicities for MDM2 inhibitors are hematological, specifically neutropenia (a decrease in neutrophils) and thrombocytopenia (a decrease in platelets).[2] Gastrointestinal issues can also be a concern.[3]
Q4: How should I formulate this compound for oral administration in mice?
A4: this compound is a poorly water-soluble compound. For oral gavage in mice, it can be formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or in an oil-based vehicle like corn oil.[4][5] It is crucial to ensure the formulation is homogenous before each administration.
Q5: What is the purpose of a Maximum Tolerated Dose (MTD) study?
A5: An MTD study is designed to determine the highest dose of a drug that can be administered to an animal without causing unacceptable side effects or overt toxicity over a specific period.[6][7] This information is critical for selecting a safe and effective dose range for subsequent efficacy studies.
Troubleshooting Guides
Issue 1: Unexpected animal mortality or severe toxicity at the intended dose.
| Possible Cause | Troubleshooting Steps |
| Formulation Error | Verify the concentration and homogeneity of your this compound formulation. Prepare a fresh batch and re-confirm the calculations. |
| Incorrect Gavage Technique | Ensure proper oral gavage technique to avoid accidental tracheal administration or esophageal injury, which can cause distress and mortality.[2] |
| Strain/Model Sensitivity | Different mouse strains can have varying sensitivities to drug toxicity. Consider the known sensitivities of your chosen strain. |
| Cumulative Toxicity | If dosing daily, toxicity may accumulate. Consider reducing the dose or exploring intermittent dosing schedules. |
Issue 2: Lack of anti-tumor efficacy at the published effective dose.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Formulation | Poor solubility can lead to inconsistent absorption. Evaluate different formulation vehicles to improve bioavailability. |
| p53 Status of Tumor Model | The efficacy of this compound is dependent on wild-type p53 status in the tumor cells.[8] Confirm the p53 status of your cell line or xenograft model. |
| Insufficient Drug Exposure | Perform pharmacokinetic (PK) studies to determine if the administered dose is achieving sufficient plasma and tumor concentrations. |
| Tumor Model Resistance | The specific tumor model may have intrinsic or acquired resistance mechanisms to MDM2 inhibition. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in SJSA-1 Xenograft Model
| Dosing Schedule | Dose (mg/kg) | Route of Administration | Observed Efficacy |
| Daily | 15 | Oral | Minimal efficacious dose for tumor regression[1] |
| Single Dose | 50 | Oral | Efficacious for tumor regression[1] |
Table 2: Key Parameters for Monitoring In Vivo Toxicity of this compound
| Toxicity Type | Primary Monitoring Parameters | Secondary Monitoring Parameters |
| General Health | Body weight, food and water consumption, clinical signs (posture, fur, activity)[9] | Gross necropsy at study endpoint |
| Hematological | Complete Blood Count (CBC) with differential (neutrophils, platelets) | Spleen weight, bone marrow cytology |
| Gastrointestinal | Fecal consistency, signs of abdominal discomfort | Histopathology of GI tract |
| Hepatic/Renal | Serum chemistry (ALT, AST, BUN, creatinine) | Liver and kidney weights, histopathology |
Experimental Protocols
Protocol for Determining the Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Use the same mouse strain and sex that will be used for the efficacy studies (e.g., female athymic nude mice, 6-8 weeks old).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 4-5 escalating dose groups of this compound. Dose selection can be based on in vitro cytotoxicity data and published in vivo data, starting below the known efficacious dose (e.g., 10, 20, 40, 80 mg/kg).
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Ensure the formulation is homogenized before each administration.
-
Administration: Administer this compound or vehicle daily via oral gavage for a set period (e.g., 7-14 days).[1]
-
Monitoring:
-
Endpoint and Analysis: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% weight loss or severe clinical signs).[6] At the end of the study, collect blood for hematological analysis and perform a gross necropsy.
Protocol for Monitoring Hematological Toxicity
-
Blood Collection: At baseline (before treatment) and at selected time points during the study (e.g., weekly), collect a small volume of blood (e.g., 50-100 µL) from a suitable site (e.g., saphenous or tail vein) into EDTA-coated tubes to prevent coagulation.
-
Complete Blood Count (CBC): Perform a CBC with a differential count using an automated hematology analyzer calibrated for mouse blood. Key parameters to monitor are:
-
White Blood Cell (WBC) count
-
Absolute Neutrophil Count (ANC)
-
Platelet Count (PLT)
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
-
Data Analysis: Compare the hematological parameters of the treated groups to the vehicle control group. A statistically significant decrease in neutrophils and platelets is indicative of this compound-induced hematological toxicity.
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: In Vivo Dosage Optimization Workflow
Caption: Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
How to assess BI-0282 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of BI-0282 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] It functions by binding to the p53-binding pocket of MDM2, thereby preventing MDM2 from targeting the tumor suppressor protein p53 for degradation.[1][3] This leads to the activation of the p53 pathway, which can result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][4]
Q2: What are the known physicochemical properties and stability of this compound?
This compound is characterized as a small molecule with high lipophilicity and low aqueous solubility. It has demonstrated good stability in liver microsomes and hepatocytes.[1] For long-term storage, the powdered form of this compound should be stored at -20°C for up to three years, and in solvent at -80°C for up to one year.
Q3: Why is it critical to assess the stability of this compound in my specific cell culture setup?
While this compound has shown stability in some biological matrices, its stability can be influenced by the specific components of your cell culture media (e.g., pH, serum content, and other additives), as well as experimental conditions like temperature and light exposure. Degradation of this compound can lead to a loss of its inhibitory activity, resulting in inaccurate and misleading experimental outcomes. Therefore, it is crucial to determine its stability under your specific experimental conditions.
Troubleshooting Guide: this compound Instability
This guide addresses common issues that may arise during the assessment of this compound stability in cell culture media.
| Problem | Potential Cause | Suggested Solution |
| Rapid loss of this compound activity | Degradation in aqueous cell culture medium. | - Prepare fresh this compound solutions for each experiment. - For long-term experiments, consider replenishing the media with fresh this compound every 24-48 hours. |
| High variability between replicates | Inconsistent sample handling or analytical measurement. | - Ensure accurate and consistent pipetting. - Use a validated and calibrated analytical instrument (e.g., HPLC-MS). - Ensure complete solubilization of this compound in the stock solution. |
| Precipitation of this compound in media | Low aqueous solubility of this compound. | - Ensure the final concentration of the solvent (e.g., DMSO) is as low as possible (typically <0.5%) and consistent across all experiments. - Visually inspect for precipitation after dilution in media. - Consider using a formulation with solubility enhancers if precipitation persists. |
| Appearance of new peaks in HPLC/LC-MS | Chemical degradation of this compound. | - Identify potential degradation products by mass spectrometry. - Minimize exposure of this compound solutions to light and elevated temperatures. - Test stability in simpler buffer systems (e.g., PBS) to identify reactive components in the media. |
Quantitative Data Summary
While specific stability data for this compound in various cell culture media is not extensively published, the following table provides a template for how to present such data once generated.
| Cell Culture Medium | Incubation Time (hours) | This compound Remaining (%) |
| DMEM + 10% FBS | 0 | 100 |
| 24 | Data to be filled | |
| 48 | Data to be filled | |
| 72 | Data to be filled | |
| RPMI-1640 + 10% FBS | 0 | 100 |
| 24 | Data to be filled | |
| 48 | Data to be filled | |
| 72 | Data to be filled | |
| Serum-Free Medium | 0 | 100 |
| 24 | Data to be filled | |
| 48 | Data to be filled | |
| 72 | Data to be filled |
Note: This table is a template. Users should generate their own data following the experimental protocol below.
Experimental Protocol: Assessing this compound Stability by HPLC-MS
This protocol outlines a method to quantify the stability of this compound in cell culture media over time.
1. Materials:
- This compound powder
- Anhydrous DMSO
- Cell culture medium of interest (with and without serum)
- Phosphate-buffered saline (PBS)
- Acetonitrile (B52724) (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- 96-well plates or microcentrifuge tubes
- HPLC-MS system
2. Procedure:
- Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Preparation of Working Solutions: Dilute the stock solution with the desired cell culture medium to a final concentration of 10 µM. Prepare separate solutions for each medium condition to be tested.
- Incubation: Aliquot the working solutions into a 96-well plate or microcentrifuge tubes. Incubate the samples at 37°C in a cell culture incubator.
- Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot from each condition. The time 0 sample represents 100% compound integrity.
- Sample Preparation for Analysis: For each time point, mix an equal volume of the collected sample with acetonitrile containing an internal standard (optional but recommended for improved accuracy). Centrifuge to precipitate proteins and other macromolecules.
- HPLC-MS Analysis: Analyze the supernatant by reverse-phase HPLC coupled to a mass spectrometer.
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate this compound from potential degradants.
- Detection: Monitor the mass transition specific for this compound.
- Data Analysis: Calculate the peak area of this compound at each time point. Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified MDM2-p53 signaling pathway and the action of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: BI-0282 Xenograft Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BI-0282 in xenograft studies. The information is tailored for scientists and drug development professionals to address common pitfalls and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In cancer cells with wild-type p53, MDM2 can be overexpressed, leading to the suppression of p53's tumor-suppressing functions. This compound works by binding to MDM2 in the p53-binding pocket, preventing MDM2 from targeting p53 for degradation. This restores p53 activity, leading to cell cycle arrest and apoptosis in tumor cells.[1]
Q2: Which xenograft model is most suitable for this compound studies?
A2: The SJSA-1 osteosarcoma cell line is a widely used and recommended xenograft model for studying MDM2 inhibitors like this compound.[2][3] This is because SJSA-1 cells have a wild-type TP53 gene and an amplification of the MDM2 gene, making them highly dependent on the MDM2-p53 interaction for survival and sensitive to its inhibition.[2][3]
Q3: What is the recommended route of administration and dosage for this compound in mice?
A3: this compound is orally bioavailable and is typically administered via oral gavage in mice.[1] Efficacious doses in SJSA-1 xenograft models have been reported to be a daily oral dose of 15 mg/kg or a single oral dose of 50 mg/kg to achieve tumor regression.[1] However, optimal dosing may vary depending on the specific experimental conditions and should be determined empirically.
Q4: What are the expected outcomes of a successful this compound xenograft study?
A4: In a successful study using a sensitive model like SJSA-1, administration of this compound is expected to lead to significant tumor growth inhibition or even complete tumor regression.[4] This is often accompanied by the activation of the p53 pathway in the tumor tissue, which can be confirmed by analyzing the expression of p53 target genes.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound xenograft experiments.
Issue 1: Suboptimal or No Tumor Regression Observed
-
Potential Cause 1: Incorrect Cell Line Characteristics. The efficacy of this compound is highly dependent on the p53 status and MDM2 amplification of the cancer cells.
-
Troubleshooting Steps:
-
Verify Cell Line Integrity: Confirm that the SJSA-1 cells used have not lost their key characteristics. Regularly perform cell line authentication.
-
Check p53 Status: Ensure the cells are wild-type for TP53. Prolonged cell culture can sometimes lead to genetic drift.
-
Confirm MDM2 Amplification: Verify the amplification of the MDM2 gene in your cell stock.
-
-
-
Potential Cause 2: Acquired Resistance. Prolonged treatment with MDM2 inhibitors can lead to acquired resistance.
-
Troubleshooting Steps:
-
Investigate p53 Mutations: Sequence the TP53 gene in resistant tumors. Acquired mutations in the p53 DNA binding domain have been observed in vitro and in vivo with other MDM2 inhibitors.[5][6]
-
Assess MDMX Expression: MDMX is a homolog of MDM2 that can also inhibit p53 but is not effectively targeted by many MDM2 inhibitors.[7][8] Upregulation of MDMX can confer resistance.[7] Analyze MDMX expression levels in resistant tumors.
-
Evaluate p14ARF Status: The tumor suppressor p14ARF can inhibit MDM2. Loss of p14ARF function can contribute to resistance. Check the expression and mutational status of p14ARF in your model.
-
-
-
Potential Cause 3: Suboptimal Drug Exposure. Issues with formulation or administration can lead to insufficient drug levels in the tumor.
-
Troubleshooting Steps:
-
Verify Dosing Technique: Ensure accurate and consistent oral gavage technique to minimize variability in drug delivery.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If feasible, perform PK/PD studies to correlate drug concentration in plasma and tumor with the biological response.[9]
-
Issue 2: High Variability in Tumor Growth Within the Same Treatment Group
-
Potential Cause: Inconsistent Tumor Implantation or Animal Health.
-
Troubleshooting Steps:
-
Standardize Tumor Cell Implantation: Ensure a consistent number of viable cells are injected into the same subcutaneous location for each mouse. The use of Matrigel can sometimes help in establishing more uniform tumors.
-
Monitor Animal Health: Differences in the health status of individual animals can affect tumor growth and drug metabolism. Closely monitor animal weight and overall health.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in SJSA-1 Xenograft Model
| Dosage and Schedule | Tumor Growth Inhibition (TGI) | Outcome | Reference |
| 15 mg/kg, daily oral | Significant | Tumor Regression | [1] |
| 50 mg/kg, single oral | Significant | Tumor Regression | [1] |
Note: Specific TGI percentages are not publicly detailed, but the reported outcome was tumor regression.
Experimental Protocols
Protocol 1: SJSA-1 Xenograft Model Establishment
-
Cell Culture: Culture SJSA-1 cells in the recommended medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation: Resuspend the cell pellet in sterile PBS at a concentration of 3 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the flank of 4-6 week old immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula Volume = (width)^2 x length/2 is commonly used.
-
Treatment Initiation: Begin treatment when tumors reach an average volume of approximately 100-200 mm³.
Protocol 2: Oral Gavage Administration of this compound
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Ensure the suspension is homogenous before each administration.
-
Dosing: Administer the prepared this compound suspension to the mice using a proper-sized oral gavage needle. The volume is typically 100-200 µL for a mouse.
-
Monitoring: Observe the animals for any signs of distress or toxicity after dosing. Monitor body weight regularly.
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: this compound Xenograft Experimental Workflow
References
- 1. Pardon Our Interruption [opnme.com]
- 2. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. altogenlabs.com [altogenlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment | PLOS One [journals.plos.org]
- 6. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncoscience.us [oncoscience.us]
- 9. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models | Springer Nature Experiments [experiments.springernature.com]
Interpreting unexpected results from BI-0282 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BI-0282, a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antagonist of the protein-protein interaction between MDM2 (murine double minute 2 homolog) and the tumor suppressor protein p53.[1] By binding to the p53-binding pocket on MDM2, this compound prevents MDM2 from targeting p53 for degradation, thereby restoring p53's tumor-suppressive functions in cells with wild-type TP53.[1]
Q2: What is the difference in potency between the biochemical and cellular assays for this compound?
A2: this compound exhibits a higher potency in biochemical assays compared to cellular assays. This difference is expected, as cellular assays are influenced by additional factors such as cell membrane permeability, drug efflux pumps, and intracellular protein concentrations.
Q3: Does this compound have any known off-target activities?
A3: In a SafetyScreen44™ panel, this compound showed more than 50% inhibition for 3 out of 44 targets at a high concentration of 10 µM.[1] However, in an Invitrogen kinase panel of 31 kinases, no significant inhibition was observed at 10 µM.[1] This suggests a high degree of selectivity, although off-target effects at concentrations significantly higher than the cellular IC50 cannot be completely ruled out.
Q4: Is this compound effective in cell lines with mutated or null TP53?
A4: The primary mechanism of this compound relies on the presence of wild-type p53. Therefore, it is expected to have significantly reduced or no activity in cell lines with mutated or null TP53. Any observed effects in such cell lines might be attributable to p53-independent functions of MDM2 or potential off-target effects of this compound at high concentrations.[2]
Quantitative Data Summary
| Parameter | Value | Assay System |
| Biochemical Potency (IC50) | 5 nM | ALPHASCREEN™ assay (MDM2-p53 interaction)[1] |
| Cellular Potency (IC50) | 152 nM | SJSA-1 (osteosarcoma, TP53 wild-type, MDM2 amplified) CellTiter-Glo® assay[1] |
| Molecular Weight | 593.44 g/mol | N/A[1] |
Signaling Pathway
Caption: Mechanism of action of this compound in the MDM2-p53 signaling pathway.
Troubleshooting Guide
This guide addresses potential unexpected results and provides solutions for common issues encountered during this compound experiments.
Issue 1: Higher than Expected IC50 Value or Lack of Cellular Activity
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | This compound has low aqueous solubility.[1] Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous cell culture media, ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically ≤ 0.5%). Add the DMSO stock to the media with gentle vortexing to aid dispersion. |
| Cell Line is Not Sensitive | Confirm the TP53 status of your cell line. This compound is most effective in TP53 wild-type cells. Also, check the MDM2 expression levels. Cell lines with low MDM2 expression may be less dependent on the p53-MDM2 interaction for survival. |
| Drug Efflux | Some cancer cell lines overexpress drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of this compound. Consider using a cell line with known sensitivity (e.g., SJSA-1) as a positive control. |
| Compound Degradation | Store the this compound stock solution at -20°C or -80°C and minimize freeze-thaw cycles. Protect from light. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Seeding | Ensure accurate and consistent cell seeding density across all wells and plates. Use a multichannel pipette and mix the cell suspension thoroughly before plating. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, do not use the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for drug treatment and assay development. |
| DMSO Concentration Variability | Ensure the final DMSO concentration is identical in all wells, including vehicle controls. |
Issue 3: Unexpected Cell Death in TP53 Mutant or Null Cell Lines
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | At high concentrations, this compound may have off-target effects.[1] Perform a dose-response experiment to determine if the toxicity is dose-dependent. Compare the toxic concentration in TP53 mutant/null cells to the IC50 in sensitive TP53 wild-type cells. |
| p53-Independent MDM2 Functions | MDM2 has functions independent of p53.[2] While this compound is designed to target the p53-binding pocket, high concentrations might interfere with other MDM2 interactions. This is a complex area requiring further investigation, potentially using MDM2 knockdown or knockout cell lines. |
| Compound Precipitation | Due to its low aqueous solubility, this compound might precipitate at high concentrations in cell culture media, which can cause non-specific cytotoxicity. Visually inspect the wells for any precipitate. |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stocks in pre-warmed cell culture medium to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay: Follow the manufacturer's protocol for the CellTiter-Glo® assay to measure cell viability.
-
Data Analysis: Normalize the results to the vehicle-treated control cells (set to 100% viability) and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p53 and p21 Induction
-
Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing the effects of this compound.
References
Technical Support Center: Overcoming Resistance to BI-0282 Treatment
Welcome to the technical support center for BI-0282, a potent antagonist of the MDM2-p53 protein-protein interaction. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in their experiments.
Mechanism of Action: this compound is a small molecule that inhibits the interaction between MDM2 and p53.[1] In cancer cells with wild-type TP53, this inhibition leads to the stabilization and activation of p53, a tumor suppressor protein.[1] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence.[1] this compound binds to the p53-binding pocket on the MDM2 protein.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in sensitive cancer cell lines?
A1: In sensitive cancer cell lines with wild-type TP53, this compound treatment is expected to induce a p53-dependent downstream signaling cascade. This typically results in cell cycle arrest, primarily at the G1 phase, and/or apoptosis. You should observe a decrease in cell viability and proliferation.
Q2: My TP53 wild-type cancer cell line is not responding to this compound treatment. What are the potential reasons?
A2: While a wild-type TP53 status is a primary prerequisite for sensitivity to MDM2 inhibitors like this compound, several factors can contribute to a lack of response. These can be broadly categorized as follows and are addressed in detail in the troubleshooting guides below:
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Alterations in the p53 pathway: This includes previously undetected TP53 mutations or functional inactivation of p53.
-
Bypass mechanisms: Activation of parallel pro-survival signaling pathways can override the p53-mediated cell death signals.
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Drug efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.
-
Overexpression of MDM2 homologues: Elevated levels of proteins like MDMX can sequester p53, rendering this compound less effective.
Q3: At what concentration should I use this compound in my experiments?
A3: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model. As a starting point, this compound has shown an IC50 of 152 nM in the SJSA-1 cell line.[1]
Troubleshooting Guides
Problem 1: No or weak induction of p53 and its target genes (e.g., p21, PUMA) after this compound treatment.
This suggests a fundamental issue with the p53 pathway in your cells or with the experimental setup.
Potential Causes and Suggested Actions:
| Potential Cause | Suggested Action |
| 1. TP53 Mutation or Deletion: The cell line may harbor a previously uncharacterized mutation or deletion in the TP53 gene, rendering p53 non-functional. | Verify TP53 status: Sequence the TP53 gene in your cell line stock to confirm its wild-type status. Several methods can be employed for this, including direct sequencing and multisequence analysis.[2][3][4][5] |
| 2. Insufficient Drug Concentration or Incubation Time: The concentration of this compound may be too low, or the treatment duration may be too short to induce a detectable p53 response. | Optimize treatment conditions: Perform a dose-response experiment with a broad range of this compound concentrations. Also, conduct a time-course experiment to determine the optimal incubation period for p53 activation. |
| 3. Compound Instability: this compound may have degraded due to improper storage or handling. | Ensure compound integrity: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. |
Problem 2: p53 is stabilized, but there is no significant decrease in cell viability.
This indicates that while the initial step of p53 activation is occurring, downstream apoptotic or cell cycle arrest pathways are compromised.
Potential Causes and Suggested Actions:
| Potential Cause | Suggested Action |
| 1. Overexpression of Anti-Apoptotic Proteins: High levels of anti-apoptotic proteins, such as those from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1), can block the mitochondrial pathway of apoptosis. | Assess Bcl-2 family protein expression: Perform Western blot analysis to determine the expression levels of key pro- and anti-apoptotic Bcl-2 family proteins.[6][7][8][9][10] Consider combination therapy with a Bcl-2 inhibitor. |
| 2. Defects in the Apoptotic Machinery: Other components of the apoptotic pathway downstream of p53 may be mutated or silenced. | Evaluate apoptotic markers: Assess the cleavage of caspase-3 and PARP by Western blotting to confirm the induction of apoptosis. |
| 3. Predominant Cell Cycle Arrest: In some cell types, p53 activation may primarily lead to cell cycle arrest rather than apoptosis. | Perform cell cycle analysis: Use flow cytometry with propidium (B1200493) iodide staining to analyze the cell cycle distribution of treated cells. |
| 4. Activation of Pro-Survival Pathways: Constitutive activation of pathways like PI3K/AKT can promote cell survival and counteract p53-mediated apoptosis. | Analyze pro-survival pathways: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., phospho-AKT, phospho-mTOR).[11][12][13][14][15] If activated, consider a combination approach with a PI3K/AKT inhibitor. |
Problem 3: Initial response to this compound followed by the development of acquired resistance.
This scenario suggests the selection and outgrowth of a subpopulation of cells with resistance mechanisms.
Potential Causes and Suggested Actions:
| Potential Cause | Suggested Action |
| 1. Acquired TP53 Mutations: Prolonged treatment with an MDM2 inhibitor can lead to the selection of cells with acquired mutations in the TP53 gene. | Sequence TP53 in resistant clones: Isolate the resistant cell population and sequence the TP53 gene to identify any acquired mutations. |
| 2. Upregulation of MDMX (HDM4): MDMX is a homolog of MDM2 that can also inhibit p53 but is not a direct target of many MDM2 inhibitors. Its overexpression can confer resistance. | Assess MDMX expression: Compare the expression levels of MDMX in sensitive and resistant cells using Western blotting.[16][17] |
| 3. Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cells, reducing its intracellular concentration. | Analyze ABC transporter expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCG2).[18][19][20][21][22] |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Target | IC50 | Reference |
| ALPHASCREEN Assay | - | MDM2-p53 Interaction | 5 nM | [1] |
| Antiproliferation Assay | SJSA-1 (p53 wild-type, MDM2 amplified) | Cell Proliferation | 152 nM | [1] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
Opaque-walled multiwell plates (96-well or 384-well)
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled multiwell plates at a density that ensures they are in the logarithmic growth phase at the time of the assay. Include wells with medium only for background measurement.
-
Compound Treatment: Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions.
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Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the percentage of viable cells relative to the vehicle control against the log of the this compound concentration to determine the IC50 value.
Western Blotting for Pathway Analysis
This protocol is for analyzing the expression and phosphorylation status of proteins in key signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-AKT, anti-AKT, anti-MDMX, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
MDM2-p53 Interaction Assay (AlphaScreen®)
This assay is a bead-based method to measure the interaction between MDM2 and p53.
Principle: The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes two types of beads: Donor and Acceptor beads.[23][24] One protein of interest (e.g., GST-tagged MDM2) is captured by the Donor bead, and the other (e.g., biotinylated p53 peptide) is captured by the Acceptor bead. When the two proteins interact, the beads are brought into close proximity. Upon excitation of the Donor bead, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.[23][24] this compound will disrupt this interaction, leading to a decrease in the signal.
General Protocol Outline:
-
Reagent Preparation: Prepare dilutions of tagged MDM2 and p53 proteins, this compound, and AlphaScreen® beads in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the MDM2 protein, the p53 peptide, and different concentrations of this compound.
-
Incubation: Incubate the mixture to allow for the interaction and inhibition to occur.
-
Bead Addition: Add the Donor and Acceptor beads.
-
Signal Detection: Incubate in the dark and then read the plate on an AlphaLISA-capable plate reader.
In Vivo Xenograft Model
The SJSA-1 cell line is a commonly used model for in vivo studies of MDM2 inhibitors due to its wild-type TP53 and MDM2 amplification.[25][26][27][28][29]
General Protocol Outline:
-
Cell Culture: Culture SJSA-1 cells under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of SJSA-1 cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage) and a vehicle control according to the desired dosing schedule.
-
Efficacy Evaluation: Measure tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Logical workflow for troubleshooting this compound resistance.
Caption: Signaling pathways and potential resistance mechanisms.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Sensitive detection of p53 mutation: analysis by direct sequencing and multisequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Detection of P53 mutations in different cancer types is improved by cDNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A comparative analysis of BCL-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mdmx stabilizes p53 and Mdm2 via two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Real-time reverse transcription-PCR expression profiling of the complete human ATP-binding cassette transporter superfamily in various tissues - ProQuest [proquest.com]
- 22. gene-quantification.de [gene-quantification.de]
- 23. researchgate.net [researchgate.net]
- 24. bmglabtech.com [bmglabtech.com]
- 25. Synthesis of MDM2-p53 Inhibitor this compound via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. altogenlabs.com [altogenlabs.com]
- 28. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 29. SJSA1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Technical Support Center: Managing BI-0282 Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the precipitation of BI-0282 in aqueous solutions. This compound is a potent and selective small molecule antagonist of the MDM2-p53 protein-protein interaction, characterized by high lipophilicity and low aqueous solubility.[1] These properties can present challenges in experimental settings, leading to compound precipitation and unreliable results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it in my aqueous buffer or cell culture medium?
A1: this compound is a lipophilic molecule, meaning it has poor solubility in water-based solutions. Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous environment where its solubility is much lower.[2]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of lipophilic compounds like this compound.[3][4][5]
Q3: Can I use a stock solution that has some precipitate?
A3: It is strongly recommended not to use a stock solution with visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and irreproducible experimental results.
Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental conditions?
A4: You can perform a kinetic solubility test. This involves preparing a serial dilution of your high-concentration DMSO stock in your aqueous experimental medium and observing the concentration at which precipitation first occurs.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptoms: The solution becomes cloudy or a visible precipitate forms instantly upon adding the this compound stock solution to the aqueous medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly and quickly to the aqueous medium causes a rapid change in the solvent environment, leading to precipitation. | Add the DMSO stock solution drop-wise to the pre-warmed (37°C) aqueous medium while gently vortexing or stirring to ensure rapid and thorough mixing.[6] |
| Low Temperature of Aqueous Medium | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (e.g., 37°C) cell culture media or buffers for dilutions.[6] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial solubilization, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1% (v/v). This may necessitate preparing a more dilute stock solution. |
Issue 2: Precipitation Over Time (Delayed Precipitation)
Symptoms: The solution is initially clear after dilution but becomes cloudy or a precipitate forms after a period of incubation (e.g., hours to days).
| Potential Cause | Explanation | Recommended Solution |
| Kinetic vs. Thermodynamic Solubility | The initially clear solution may be a supersaturated state (kinetic solubility). Over time, the system equilibrates, and the compound precipitates out to reach its true, lower thermodynamic solubility. | Consider reducing the final working concentration to a level that is stable over the duration of your experiment. If possible, perform a time-course observation of your prepared solution before starting the experiment. |
| Temperature Fluctuations | Repeatedly moving culture vessels between the incubator and the bench can cause temperature cycling, which may affect the solubility of this compound. | Minimize the time that culture vessels are outside the incubator. For long-term experiments, ensure the incubator provides a stable and humidified environment. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can interact with this compound over time, potentially reducing its solubility. | If working in serum-free conditions, consider whether the addition of a low percentage of serum (e.g., 1-2%) is permissible, as serum proteins can sometimes help to solubilize hydrophobic compounds.[7] |
| Evaporation | Evaporation of water from the culture medium over long incubation periods can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids. |
Data Presentation
| Solvent/Medium | General Solubility | Notes |
| DMSO | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to High | Can be an alternative to DMSO, but may have higher volatility and different cellular effects. |
| Aqueous Buffers (e.g., PBS) | Very Low | Direct dissolution is not recommended. |
| Cell Culture Media | Very Low | Dilution from a DMSO stock is necessary. Solubility can be influenced by media components (e.g., serum). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the tube in a water bath for short intervals to ensure complete dissolution. Visually inspect the solution to confirm it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials.
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
-
Pre-warm Media: Warm the required volume of your complete cell culture medium (with serum and other supplements) to 37°C in a water bath.
-
Intermediate Dilution (Recommended): To minimize "solvent shock," it is advisable to perform an intermediate dilution. For example, dilute your 10 mM DMSO stock 1:10 in fresh DMSO to create a 1 mM intermediate stock.
-
Final Dilution:
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution (either the high-concentration or intermediate stock) drop-wise into the medium.
-
For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 10 µL of a 10 mM stock solution to 10 mL of medium.
-
-
Final Mix and Use: Gently mix the final solution again and visually inspect for any signs of precipitation before adding it to your cells. It is best practice to prepare the final working solution fresh for each experiment.
Mandatory Visualizations
MDM2-p53 Signaling Pathway
Caption: The MDM2-p53 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
Logical Relationship for Solution Preparation
Caption: Logical flow for preparing this compound solutions for experiments.
References
- 1. opnme.com [opnme.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of MDM2-p53 Inhibitor this compound via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Cell line contamination affecting BI-0282 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges researchers, scientists, and drug development professionals may encounter when working with BI-0282, a potent MDM2-p53 interaction inhibitor. A primary focus of this guide is to address how cell line contamination can lead to inconsistent or unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule antagonist of the protein-protein interaction between the tumor suppressor p53 and its negative regulator, MDM2.[1] In cancer cells with wild-type (WT) p53, MDM2 often is overexpressed, leading to p53 degradation and suppression of its tumor-suppressing functions. This compound binds to the p53-binding pocket on MDM2, preventing it from targeting p53 for degradation.[1] This stabilizes p53, allowing it to accumulate and induce downstream pathways leading to cell cycle arrest and apoptosis.[1]
Q2: In which type of cell lines is this compound expected to be effective?
A2: this compound is designed to be effective in cancer cell lines that possess wild-type TP53 (the gene encoding the p53 protein).[1] Its efficacy relies on the restoration of the function of a normal p53 protein. In cell lines with mutant or deleted TP53, the primary mechanism of action is absent, and the compound is expected to have minimal to no effect. The SJSA-1 osteosarcoma cell line, which is TP53 wild-type and has an amplification of the MDM2 gene, is a commonly used model to assess the efficacy of MDM2-p53 antagonists.[1]
Q3: What are the most common types of cell line contamination?
A3: The two most prevalent and impactful types of cell line contamination are:
-
Cross-contamination with another cell line: This occurs when a different, often more aggressive, cell line is accidentally introduced into the culture. It is estimated that 15-20% of all cell line-based research may be conducted with misidentified cell lines.
-
Microbial contamination: This includes bacteria, yeast, fungi, and notably, mycoplasma. Mycoplasma are particularly problematic as they are small, lack a cell wall (making them resistant to many common antibiotics), and often do not cause visible turbidity in the culture medium.[1]
Q4: Why is cell line authentication crucial when working with this compound?
A4: Cell line authentication is critical because the efficacy of this compound is entirely dependent on the p53 status of the cell line.[2][3] If a p53 wild-type cell line is contaminated with or completely overgrown by a p53 mutant or null cell line (a common issue), the experimental results will be misleading.[2][3] For example, you might incorrectly conclude that this compound is ineffective in your model system. Discrepancies in the p53 status of commonly used cell lines are widely reported, making independent verification essential.[4][5]
Q5: How can mycoplasma contamination specifically affect my this compound experiments?
A5: Mycoplasma infection can directly interfere with the this compound mechanism of action. Studies have shown that mycoplasma infection can suppress the p53 pathway and inhibit p53-mediated apoptosis.[6][7] This can create the appearance of drug resistance, leading to a higher than expected IC50 value or a complete lack of response to this compound, even in a confirmed p53 wild-type cell line.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or lack of this compound efficacy in a presumed p53-WT cell line.
This is a common problem that can often be traced back to the integrity of the cell line.
| Potential Cause | Troubleshooting Action | Explanation |
| Incorrect p53 Status | 1. Verify p53 Status: Sequence the TP53 gene of your cell line stock. 2. Compare with Databases: Check your cell line's p53 status in reliable databases (e.g., ATCC, Cellosaurus, the TP53 database). Note that discrepancies are common.[2][3] | The cell line may have been misidentified from the source, or a spontaneous mutation may have occurred during prolonged culture. The efficacy of this compound is critically dependent on wild-type p53.[1] |
| Cell Line Cross-Contamination | Perform STR Profiling: Conduct Short Tandem Repeat (STR) profiling on your cell line stock and compare the profile to a reference database (e.g., ATCC, DSMZ). | Your original cell line may have been overgrown by a more aggressive, p53-mutant cell line (e.g., HeLa), which is a frequent contaminant.[8] This would render the culture resistant to this compound. |
| Mycoplasma Contamination | Test for Mycoplasma: Use a PCR-based mycoplasma detection kit, which is highly sensitive. Alternatively, use a DNA staining method (e.g., DAPI or Hoechst) and fluorescence microscopy to look for characteristic extranuclear DNA. | Mycoplasma infection can suppress p53 function and inhibit apoptosis, directly counteracting the effect of this compound.[6][7] |
Issue 2: Inconsistent Western Blot results for p53 and its downstream targets (e.g., MDM2, p21).
After treatment with this compound in p53-WT cells, you should observe an accumulation of p53 protein and an upregulation of its transcriptional targets, like p21 and MDM2 itself (due to a negative feedback loop).
| Potential Cause | Troubleshooting Action | Explanation |
| Mixed Cell Population | Perform STR Profiling and Mycoplasma Testing: As detailed in Issue 1. | If your culture is a mix of p53-WT and p53-mutant/null cells, the overall induction of p53 and its targets will appear blunted or inconsistent between replicates because only a fraction of the cells are responding. |
| Suboptimal Lysis/Sample Prep | Use Fresh Inhibitors: Ensure your lysis buffer contains fresh, active protease and phosphatase inhibitors. | p53 is a tightly regulated protein, and its phosphorylation status and stability can be compromised during sample preparation if not handled correctly. |
| Incorrect Time Point | Perform a Time-Course Experiment: Treat cells with this compound and harvest lysates at various time points (e.g., 4, 8, 12, 24 hours) to determine the optimal time for observing p53 stabilization and downstream target induction. | The kinetics of p53 activation and downstream gene expression can vary between cell lines. |
Data Presentation
Table 1: this compound Activity Profile
| Assay Type | Target | Cell Line | IC50 Value |
| Biochemical Assay | MDM2-p53 Interaction | - | 5 nM |
| Cell Proliferation Assay | Cell Viability | SJSA-1 (p53-WT, MDM2 amplified) | 152 nM |
Data sourced from Boehringer Ingelheim's opnMe portal.[1]
Table 2: Example Interpretation of STR Profiling Results
| Locus | Reference Profile (e.g., SJSA-1 from ATCC) | Your Lab's "SJSA-1" Profile | Analysis |
| D5S818 | 11, 12 | 11, 12 | Match |
| D13S317 | 11, 12 | 11, 12 | Match |
| D7S820 | 8, 12 | 8, 12 | Match |
| D16S539 | 9, 10 | 9, 13 | Mismatch |
| CSF1PO | 10 | 10, 12 | Mismatch |
| Conclusion | Misidentified or Cross-Contaminated. The profile does not match the reference. The presence of more than two alleles at the CSF1PO locus suggests a mixed cell population. |
Mandatory Visualizations
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Analysis of TP53 Mutation Status in Human Cancer Cell Lines: A Reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TP53 Website - The TP53 Cell Line compendium [p53.fr]
- 4. Analysis of p53 mutation status in human cancer cell lines: a paradigm for cell line cross-contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mycoplasma infection suppresses p53, activates NF-kappaB and cooperates with oncogenic Ras in rodent fibroblast transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycoplasma infection suppresses p53, activates NF-κB and cooperates with oncogenic Ras in rodent fibroblast transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Line Research Retractions - Cell Line Authentication [cell-line-authentication.info]
Validation & Comparative
BI-0282 vs. Nutlin-3a: A Comparative Guide to p53 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors of the MDM2-p53 interaction: BI-0282 and nutlin-3a (B1683890). Both compounds are pivotal tools in cancer research, designed to reactivate the tumor suppressor p53 pathway by preventing its degradation mediated by MDM2. This reactivation can lead to cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.
Mechanism of Action: Disrupting the MDM2-p53 Interaction
Both this compound and nutlin-3a function by binding to the hydrophobic pocket on the MDM2 protein, the same site that p53 recognizes. This competitive binding physically obstructs the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting this interaction, both molecules stabilize p53, leading to its accumulation in the nucleus. The elevated levels of active p53 can then transcriptionally activate its downstream target genes, such as p21 (CDKN1A), BAX, and PUMA, which in turn mediate cell cycle arrest and apoptosis.
This compound belongs to the spirooxindole class of MDM2 inhibitors, while nutlin-3a is a cis-imidazoline analog. While their core mechanism is the same, differences in their chemical structures can lead to variations in potency, specificity, and pharmacokinetic properties.
Quantitative Performance Data
| Parameter | This compound | Nutlin-3a | Reference Cell Line(s) |
| Biochemical Potency | |||
| MDM2-p53 Interaction IC50 | 5 nM (ALPHASCREEN assay) | ~90 nM | Biochemical Assay |
| Cellular Potency | |||
| Antiproliferative IC50 | 152 nM | ~1-10 µM | SJSA-1 (osteosarcoma) |
| p53 Stabilization | Effective stabilization reported | Effective stabilization reported | Various p53 wild-type cell lines |
| Induction of p21 | Upregulation observed | Upregulation observed | Various p53 wild-type cell lines |
| Induction of Apoptosis | Induction of apoptosis reported | Induction of apoptosis reported | Various p53 wild-type cell lines |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of MDM2 inhibitors are provided below.
Western Blot for p53 and p21 Induction
Objective: To qualitatively and quantitatively assess the protein levels of p53 and its downstream target p21 following treatment with this compound or nutlin-3a.
Protocol:
-
Cell Culture and Treatment: Seed p53 wild-type cancer cells (e.g., SJSA-1, MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound, nutlin-3a, or vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to the loading control.
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound and nutlin-3a on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or nutlin-3a for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
ALPHASCREEN Assay for MDM2-p53 Interaction
Objective: To measure the in vitro potency of this compound and nutlin-3a in disrupting the interaction between MDM2 and a p53-derived peptide.
Protocol:
-
Reagents: Recombinant GST-tagged MDM2, biotinylated p53 peptide, Glutathione Donor beads, and Streptavidin Acceptor beads.
-
Assay Procedure: In a 384-well plate, incubate GST-MDM2 and biotinylated p53 peptide with serial dilutions of the test compounds (this compound or nutlin-3a).
-
Bead Addition: Add Glutathione Donor beads and Streptavidin Acceptor beads to the wells.
-
Incubation: Incubate the plate in the dark at room temperature to allow for the binding of the proteins to the beads.
-
Signal Detection: If the MDM2-p53 interaction is intact, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm. The signal is measured using an ALPHAScreen-capable plate reader.
-
Data Analysis: The inhibitory effect of the compounds is measured as a decrease in the ALPHAScreen signal. The IC50 value is calculated from the dose-response curve.
Conclusion
Both this compound and nutlin-3a are potent and specific inhibitors of the MDM2-p53 interaction, serving as valuable research tools for studying the p53 pathway and as potential templates for anticancer drug development. Based on the available data from different studies, this compound, a spirooxindole-based inhibitor, appears to exhibit higher biochemical potency in inhibiting the MDM2-p53 interaction compared to the imidazoline-based nutlin-3a. This trend is also reflected in the reported cellular antiproliferative activities.
The choice between these two compounds for a specific research application will depend on the experimental context, including the cell lines being used and the desired concentration range for achieving p53 activation. For researchers in drug development, the spirooxindole scaffold of this compound may represent a more recent generation of MDM2 inhibitors with potentially improved pharmacological properties. However, nutlin-3a remains a widely used and well-characterized tool compound for p53 activation studies. It is recommended that researchers perform their own head-to-head comparisons in their systems of interest to make the most informed decision.
A Comparative Guide to the Efficacy of MDM2-p53 Inhibitors: BI-0282 vs. BI-0252
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two potent, orally active small molecule inhibitors of the MDM2-p53 protein-protein interaction, BI-0282 and BI-0252. Both compounds, developed by Boehringer Ingelheim, are spirooxindole-based antagonists designed to reactivate the p53 tumor suppressor pathway by preventing its degradation mediated by MDM2. This guide summarizes key experimental data, details underlying protocols, and visualizes the mechanism of action to aid in the selection and application of these research tools.
Executive Summary
This compound is a structurally optimized successor to BI-0252, demonstrating improved potency in cellular assays and favorable pharmacokinetic properties.[1] Both compounds effectively inhibit the MDM2-p53 interaction at nanomolar concentrations and exhibit robust anti-proliferative activity in cancer cell lines with wild-type p53 and MDM2 amplification, such as SJSA-1. Furthermore, both molecules have demonstrated in vivo efficacy in xenograft models, inducing tumor regression.[2][3][4] This guide presents the available preclinical data to facilitate an informed comparison.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and BI-0252.
Table 1: In Vitro Efficacy Comparison
| Parameter | This compound | BI-0252 | Assay |
| MDM2-p53 Interaction IC50 | 5 nM[5] | 4 nM[6] | ALPHASCREEN Assay |
| SJSA-1 Cell Viability IC50 | 152 nM[5] (another study reported 163 nM[1]) | 471 nM[1] | Cell Proliferation Assay |
Table 2: In Vivo Efficacy in SJSA-1 Xenograft Model
| Compound | Dosing Schedule | Outcome |
| This compound | 15 mg/kg, daily oral dose | Tumor regression[5] |
| This compound | 50 mg/kg, single oral dose | Tumor regression[5] |
| BI-0252 | 25 mg/kg/day for 13 days, oral | Induced tumor regression and TP53 target gene induction[6] |
| BI-0252 | 100 mg/kg, single oral dose | Induced tumor regression and TP53 target gene induction[6] |
Note: The in vivo data for this compound and BI-0252 are from separate studies and not from a head-to-head comparative experiment.
Mechanism of Action: The MDM2-p53 Signaling Pathway
This compound and BI-0252 function by disrupting the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the continuous ubiquitination and subsequent proteasomal degradation of p53. By binding to the p53-binding pocket of MDM2, these inhibitors prevent p53 from being targeted for degradation. This leads to the accumulation of p53 in the nucleus, where it can activate the transcription of target genes that induce cell cycle arrest, apoptosis, and senescence, thereby suppressing tumor growth.
Caption: Mechanism of action of this compound and BI-0252.
Experimental Protocols
In Vitro MDM2-p53 Interaction Assay (ALPHASCREEN)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) for the disruption of the MDM2-p53 interaction.
1. Reagents and Materials:
-
Recombinant human MDM2 protein (GST-tagged)
-
Recombinant human p53-derived peptide (biotinylated)
-
AlphaScreen GST Donor Beads
-
AlphaLISA Acceptor Beads (coated with streptavidin)
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound and BI-0252 compounds, serially diluted in DMSO
-
384-well microplates
2. Procedure:
-
Prepare serial dilutions of this compound and BI-0252 in assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add a solution of GST-MDM2 to each well.
-
Add a solution of biotinylated p53 peptide to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add a suspension of AlphaScreen GST Donor Beads and AlphaLISA Acceptor Beads to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-capable microplate reader.
3. Data Analysis:
-
The AlphaScreen signal is inversely proportional to the amount of MDM2-p53 interaction.
-
Plot the signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: ALPHASCREEN Assay Workflow.
In Vitro Cell Viability Assay (SJSA-1)
This protocol is a representative method for assessing the anti-proliferative effects of this compound and BI-0252 on the SJSA-1 osteosarcoma cell line.
1. Cell Culture and Reagents:
-
SJSA-1 cells (ATCC)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and BI-0252 compounds, serially diluted in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well opaque-walled microplates
2. Procedure:
-
Seed SJSA-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound and BI-0252 in culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted compounds.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Xenograft Study (SJSA-1)
This protocol is a representative method for evaluating the in vivo efficacy of this compound and BI-0252 in a mouse xenograft model.
1. Animals and Cell Line:
-
Female athymic nude mice (6-8 weeks old)
-
SJSA-1 cells
2. Procedure:
-
Subcutaneously inject 5 x 106 SJSA-1 cells in a mixture of medium and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare formulations of this compound, BI-0252, and a vehicle control for oral gavage.
-
Administer the compounds or vehicle control orally according to the specified dosing schedule (e.g., daily or single dose).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).
3. Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume between the treatment and control groups.
-
Monitor for any signs of toxicity, such as weight loss or changes in behavior.
Caption: In Vivo Xenograft Study Workflow.
Conclusion
Both this compound and BI-0252 are valuable research tools for investigating the MDM2-p53 pathway and its role in cancer. The data presented in this guide indicates that this compound offers a significant improvement in cellular potency over BI-0252. Both compounds demonstrate oral bioavailability and in vivo efficacy, making them suitable for a range of preclinical studies. The choice between these two inhibitors may depend on the specific experimental context, with this compound being the preferred compound where higher cellular potency is desired.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of MDM2-p53 Inhibitor this compound via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. BI-0252 | inhibitor/agonist | CAS 1818291-27-8 | Buy BI-0252 from Supplier InvivoChem [invivochem.com]
Validating the On-Target Effects of MDM2 Inhibitor BI-0282: A Comparative Guide to siRNA-Mediated Target Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative framework for validating the on-target effects of BI-0282, a potent inhibitor of the MDM2-p53 protein-protein interaction, using small interfering RNA (siRNA) as a benchmark for genetic knockdown.
This compound is a small molecule antagonist of the MDM2-p53 interaction, designed to restore the tumor-suppressing function of p53.[1] By binding to MDM2, this compound prevents the degradation of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. To ensure that the observed cellular effects of this compound are a direct result of its interaction with MDM2, a comparison with the effects of MDM2-specific siRNA is an essential validation step. Silencing the MDM2 gene with siRNA should phenocopy the pharmacological inhibition by this compound.
The MDM2-p53 Signaling Pathway
The tumor suppressor protein p53 is a crucial regulator of cell cycle progression and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 activity and promoting tumor growth. Both this compound and MDM2 siRNA aim to disrupt this interaction and reactivate p53.
Comparative Data: MDM2 siRNA vs. MDM2 Inhibitor
The following tables summarize expected and reported quantitative data from studies using MDM2 siRNA and the MDM2 inhibitor Nutlin-3. These data serve as a benchmark for validating the on-target effects of this compound.
Table 1: Comparison of Effects on Protein Levels and Cell Fate
| Parameter | MDM2 siRNA | MDM2 Inhibitor (Nutlin-3) | Expected this compound Effect |
| MDM2 Protein Level | Significantly Decreased[2][3] | No direct effect on expression, but may be upregulated due to p53-mediated feedback[4][5] | No direct effect on expression, potential for feedback-mediated upregulation |
| p53 Protein Level | Increased[6] | Increased[4][7] | Increased |
| p21 Protein Level | Increased[6] | Increased[4][7] | Increased |
| Apoptosis | Increased[2][8][9][10] | Increased[4][7] | Increased |
| Cell Cycle Arrest | G1 or G2/M Arrest[4][8] | G1 or G2/M Arrest[4] | G1 or G2/M Arrest |
Table 2: Quantitative Comparison of Apoptosis Induction
| Cell Line | Treatment | Apoptosis (% of cells) | Reference |
| A549 (Lung Cancer) | MDM2 siRNA | 30.1% | [2] |
| A549 (Lung Cancer) | MDM2 siRNA + 5-Gy Radiation | 45.9% | [2] |
| MCF-7 (Breast Cancer) | MDM2 siRNA | 56.6% | [10] |
| MM1.R (Multiple Myeloma) | MDM2 siRNA (10 nM) | ~25% (total apoptotic cells) | [8] |
| 8226R5 (Multiple Myeloma) | MDM2 siRNA (10 nM) | ~15% (total apoptotic cells) | [8] |
| A549 (Lung Cancer) | Nutlin-3 (10 µM) + CDDP (2 µM) | Significant increase in Annexin V positive cells | [4] |
| SJSA-1 (Osteosarcoma) | MI-219 (Nutlin-like) | Dose-dependent increase in apoptosis | [7] |
Experimental Protocols
1. MDM2 siRNA Transfection and Validation of Knockdown
This protocol outlines a general procedure for siRNA-mediated knockdown of MDM2 in a cancer cell line, followed by validation of knockdown efficiency.
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA and Transfection Reagent Preparation:
-
Dilute MDM2-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-48 hours.
-
Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from the cells and perform reverse transcription to generate cDNA. Use qRT-PCR with primers specific for MDM2 and a housekeeping gene (e.g., GAPDH) to quantify the reduction in MDM2 mRNA levels.[3][11]
-
Western Blot: Lyse the cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against MDM2 and a loading control (e.g., β-actin) to confirm a reduction in MDM2 protein levels.[3][4][11]
-
2. Comparison of Cellular Phenotypes: this compound vs. MDM2 siRNA
-
Treatment: In parallel with the siRNA experiment, treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). The treatment duration should be comparable to the siRNA incubation time (e.g., 48 hours).
-
Western Blot Analysis for Downstream Effects: Perform Western blotting on lysates from both siRNA-transfected and this compound-treated cells. Probe for key proteins in the p53 pathway, including p53, p21, PUMA, and BAX. An on-target effect would be demonstrated by a similar pattern of protein upregulation in both MDM2 siRNA- and this compound-treated cells.[4][5][7]
-
Apoptosis Assay (Annexin V Staining): Stain both sets of treated cells with Annexin V and a viability dye (e.g., Propidium Iodide) and analyze by flow cytometry. A successful on-target effect will show a significant increase in the percentage of apoptotic cells in both MDM2 siRNA- and this compound-treated groups compared to their respective controls.[2][8][9][10]
-
Cell Cycle Analysis: Fix the cells, stain with a DNA-intercalating dye (e.g., Propidium Iodide), and analyze by flow cytometry to determine the cell cycle distribution. Compare the percentage of cells in G1, S, and G2/M phases between the MDM2 siRNA and this compound treatment groups.
Alternative On-Target Validation Methods
Besides direct comparison with siRNA, other methods can be employed to validate the on-target effects of this compound:
-
p53 Knockdown Rescue: Silencing TP53 using siRNA in conjunction with this compound treatment should abrogate the apoptotic and cell cycle arrest effects of the inhibitor. This demonstrates that the activity of this compound is p53-dependent.[7]
-
Cell Line Panel Screening: Testing this compound on a panel of cancer cell lines with varying p53 status (wild-type, mutant, and null) can confirm its target engagement. The inhibitor should exhibit significantly greater potency in p53 wild-type cell lines.
-
Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) can be used to directly demonstrate the binding of this compound to MDM2 within the cellular environment.
By employing a multi-faceted approach centered on a direct comparison with siRNA-mediated knockdown, researchers can confidently validate the on-target effects of this compound and other MDM2 inhibitors, providing a solid foundation for further preclinical and clinical development.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. siRNA-mediated MDM2 inhibition sensitizes human lung cancer A549 cells to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 11. Preliminary evaluation of a small interfering RNA molecular probe targeting murine double minute 2 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BI-0282 vs. Brigimadlin in MDM2-p53 Inhibition
In the landscape of targeted cancer therapy, the inhibition of the MDM2-p53 protein-protein interaction has emerged as a promising strategy for tumors harboring a wild-type TP53 gene. This guide provides a detailed head-to-head comparison of two notable MDM2-p53 antagonists: BI-0282 and brigimadlin (B10856465). Both compounds are designed to restore the tumor suppressor function of p53 by preventing its degradation mediated by MDM2.[1][2][3] This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical and clinical data to inform future research and development efforts.
Mechanism of Action: Restoring the Guardian of the Genome
Both this compound and brigimadlin are small molecule inhibitors that target the interaction between the MDM2 oncoprotein and the p53 tumor suppressor.[2][3] In many cancers with wild-type p53, the function of this crucial tumor suppressor is abrogated by overexpression or amplification of MDM2.[1][4] MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby preventing it from executing its functions of inducing cell cycle arrest and apoptosis in response to cellular stress.[1][5]
This compound and brigimadlin bind to the p53-binding pocket on the MDM2 protein, effectively blocking the protein-protein interaction.[2][3] This disruption liberates p53 from MDM2-mediated inhibition, leading to the stabilization and activation of p53.[1][2] Activated p53 can then upregulate its target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis in cancer cells.[1]
In Vitro Potency and Selectivity
Brigimadlin has demonstrated higher potency compared to this compound in in vitro assays.[1] A direct comparison using an AlphaScreen assay, which measures the disruption of the MDM2-p53 interaction, and cell viability assays in the MDM2-amplified SJSA-1 cancer cell line, confirms the superior potency of brigimadlin.[1]
| Compound | MDM2-p53 Interaction IC50 (AlphaScreen) | SJSA-1 Cell Proliferation IC50 | MDMX-p53 Interaction IC50 |
| This compound | 5 nM[3] | 152 nM[3] | Data not available |
| Brigimadlin | More potent than this compound[1] | More potent than this compound[1] | Selective vs. MDMX[1] |
Table 1: In Vitro Potency and Selectivity of this compound and Brigimadlin. IC50 values represent the concentration of the compound required to inhibit 50% of the measured activity. Lower values indicate higher potency.
Preclinical In Vivo Efficacy
Both this compound and brigimadlin have shown significant anti-tumor activity in preclinical xenograft models.
This compound: In the SJSA-1 osteosarcoma xenograft model, which has MDM2 amplification and wild-type p53, oral administration of this compound led to tumor regression.[3] Efficacy was observed with both daily and single-dose schedules.[3] The minimal efficacious daily oral dose was 15 mg/kg, and a single oral dose of 50 mg/kg also resulted in tumor regression.[3]
Brigimadlin: Oral administration of brigimadlin in an intermittent dosing schedule induced potent tumor growth inhibition in several TP53 wild-type, MDM2-amplified xenograft models.[1][6] Preclinical studies also demonstrated single-agent efficacy in MDM2-amplified dedifferentiated liposarcoma (DDLPS) patient-derived xenograft (PDX) models.[2]
Pharmacokinetics
Detailed pharmacokinetic data from head-to-head studies are not publicly available. However, individual characteristics have been reported.
This compound: This compound exhibits high permeability and low systemic clearance, leading to high bioavailability in mice and rats.[3] It demonstrates dose-linear pharmacokinetics with low variability.[3]
Brigimadlin: Preclinical models show high bioavailability and exposure with dose-linear pharmacokinetics.[1][6] In a Phase I clinical trial (NCT03449381), patients with cancer who received oral brigimadlin showed high systemic exposure and a long plasma elimination half-life.[1][6]
Clinical Development
Brigimadlin has advanced further in clinical development compared to this compound.
This compound: Information on the clinical development status of this compound is limited in the public domain.
Brigimadlin (BI 907828): Brigimadlin is under investigation in multiple clinical trials. A Phase Ia study in patients with advanced solid tumors established a manageable safety profile and showed encouraging preliminary antitumor activity, particularly in patients with MDM2-amplified DDLPS.[7][8] The recommended dose for expansion was determined to be 45 mg once every 3 weeks.[2] The most common treatment-related adverse events were nausea, vomiting, thrombocytopenia, and neutropenia.[7][8] The FDA has granted Fast Track designation to brigimadlin for the treatment of patients with DDLPS.[5] The Brightline-2 Phase IIa/IIb trial is currently evaluating brigimadlin in patients with advanced biliary tract cancer, pancreatic ductal adenocarcinoma, and other solid tumors with MDM2 amplification.[4][9]
Experimental Protocols
AlphaScreen Assay for MDM2-p53 Interaction
This bead-based, nonradioactive luminescent proximity assay is used to quantify the inhibition of the MDM2-p53 protein-protein interaction.
General Protocol:
-
Reagents: Biotinylated p53-derived peptide, Glutathione S-transferase (GST)-tagged MDM2 protein, Streptavidin-coated Donor beads, and anti-GST-conjugated Acceptor beads.
-
Procedure: The biotinylated p53 peptide binds to the Donor beads, and the GST-MDM2 protein binds to the Acceptor beads. In the absence of an inhibitor, the interaction between p53 and MDM2 brings the Donor and Acceptor beads into close proximity.
-
Detection: Upon excitation at 680 nm, the Donor beads convert ambient oxygen to singlet oxygen. If the Acceptor beads are in proximity, the singlet oxygen triggers a chemiluminescent signal at 520-620 nm in the Acceptor beads.
-
Inhibition Measurement: Test compounds (like this compound or brigimadlin) are added to the reaction. By binding to MDM2, they prevent the p53-MDM2 interaction, thus separating the beads and causing a decrease in the luminescent signal. The IC50 value is calculated from the dose-response curve.[1]
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
These assays determine the effect of a compound on the proliferation of cancer cells.
General Protocol:
-
Cell Culture: Cancer cells (e.g., SJSA-1, which are TP53 wild-type and MDM2-amplified) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (this compound or brigimadlin) for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: A reagent such as CellTiter-Glo® is added, which lyses the cells and contains luciferase and its substrate. The amount of ATP present, which is proportional to the number of viable cells, is measured by the resulting luminescent signal.
-
Data Analysis: The luminescence data is used to generate dose-response curves, from which the IC50 value (the concentration that inhibits cell growth by 50%) is calculated.[1]
Conclusion
Both this compound and brigimadlin are potent inhibitors of the MDM2-p53 interaction, representing a valid therapeutic strategy for cancers with wild-type p53 and MDM2 amplification. The available data suggests that brigimadlin is a more potent successor to this compound, with improved potency in both biochemical and cellular assays.[1] Furthermore, brigimadlin has progressed into clinical trials, demonstrating promising early signs of efficacy and a manageable safety profile, particularly in liposarcoma and other solid tumors.[7][8] The ongoing clinical investigations for brigimadlin will be crucial in defining its role in the treatment of MDM2-amplified cancers. For researchers in the field, while this compound remains a valuable tool compound, brigimadlin represents a clinically more advanced agent with a more robust dataset supporting its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]
- 3. opnme.com [opnme.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Discovery and Characterization of Brigimadlin, a Novel and Highly Potent MDM2-p53 Antagonist Suitable for Intermittent Dose Schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MDM2-p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Brightline-2: a phase IIa/IIb trial of brigimadlin (BI 907828) in advanced biliary tract cancer, pancreatic ductal adenocarcinoma or other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of BI-0282's activity in different p53 wild-type cell lines
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Validation of the MDM2-p53 Inhibitor BI-0282
This guide provides a comparative analysis of this compound, a small molecule antagonist of the MDM2-p53 protein-protein interaction, and its activity in p53 wild-type cancer cell lines. By restoring the tumor suppressor function of p53, this compound and similar molecules represent a promising therapeutic strategy for cancers harboring wild-type p53. This document outlines the mechanism of action, presents available data on its activity, and compares it with alternative MDM2-p53 inhibitors. Detailed experimental protocols for key assays are also provided to support further research and cross-validation efforts.
Mechanism of Action: Restoring p53 Function
In many cancers with wild-type p53, its tumor suppressor function is inhibited by the overactivity of its negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. This compound is a potent and selective small molecule that binds to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[1] This blockade prevents the degradation of p53, leading to its accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.
Comparative Activity of MDM2-p53 Inhibitors
While data on the activity of this compound across a wide range of p53 wild-type cell lines is not extensively published, its potency has been demonstrated in the MDM2-amplified, p53 wild-type osteosarcoma cell line, SJSA-1.[1] For a broader comparison, this guide includes data from Brigimadlin (BI 907828), a next-generation, highly potent MDM2-p53 antagonist, and Nutlin-3a, a well-characterized compound in this class.
Brigimadlin has been shown to be more potent than this compound in the SJSA-1 cell line and has been tested across a comprehensive panel of p53 wild-type cell lines, providing a valuable benchmark for the expected activity of potent MDM2 inhibitors.
| Compound | Cell Line | Cancer Type | p53 Status | MDM2 Status | IC50 (nM) |
| This compound | SJSA-1 | Osteosarcoma | Wild-Type | Amplified | 152[1] |
| Brigimadlin | SJSA-1 | Osteosarcoma | Wild-Type | Amplified | <100 |
| U-2 OS | Osteosarcoma | Wild-Type | Non-Amplified | >2,000 | |
| A549 | Lung Carcinoma | Wild-Type | Non-Amplified | >2,000 | |
| MCF7 | Breast Adenocarcinoma | Wild-Type | Non-Amplified | 100 - 500 | |
| HCT116 | Colorectal Carcinoma | Wild-Type | Non-Amplified | 100 - 500 | |
| NCI-H2052 | Mesothelioma | Wild-Type | - | - | |
| Nutlin-3a | SJSA-1 | Osteosarcoma | Wild-Type | Amplified | ~90 |
| U-2 OS | Osteosarcoma | Wild-Type | Non-Amplified | ~1,000 | |
| A549 | Lung Carcinoma | Wild-Type | Non-Amplified | >10,000 | |
| MCF7 | Breast Adenocarcinoma | Wild-Type | Non-Amplified | ~200 | |
| HCT116 | Colorectal Carcinoma | Wild-Type | Non-Amplified | ~4,150[2] |
Note: IC50 values for Brigimadlin and Nutlin-3a are approximated from published data and may vary depending on experimental conditions.
Experimental Protocols
To facilitate the cross-validation of this compound's activity, detailed protocols for essential experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
p53 wild-type cancer cell lines
-
Complete cell culture medium
-
This compound (and other test compounds)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and control compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the protein levels of p53, MDM2, and the p53 target gene, p21.
Materials:
-
Treated cell samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Normalize the band intensities to a loading control like β-actin.
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring the mRNA expression of p53 target genes, such as CDKN1A (p21) and PUMA.
Materials:
-
Treated cell samples
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for CDKN1A, PUMA, and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
Extract total RNA from treated cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the RT-qPCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA.
-
Run the reaction on an RT-qPCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Logical Comparison of MDM2-p53 Inhibitors
The selection of an appropriate MDM2-p53 inhibitor for research depends on several factors, including potency, selectivity, and the specific cellular context.
This guide serves as a starting point for the cross-validation of this compound. The provided data and protocols are intended to aid researchers in designing and conducting experiments to further characterize the activity of this compound in various p53 wild-type cellular models. As more data becomes available, a more comprehensive understanding of this compound's therapeutic potential will emerge.
References
In Vivo Efficacy of BI-0282: A Comparative Analysis Against Standard-of-Care in MDM2-Amplified Sarcomas
For Immediate Release
This guide provides a comprehensive in vivo efficacy comparison of BI-0282, a novel MDM2-p53 inhibitor, with current standard-of-care treatments for MDM2-amplified, p53 wild-type sarcomas, such as osteosarcoma and liposarcoma. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data to inform ongoing and future research.
This compound is a potent and selective small-molecule inhibitor that disrupts the interaction between MDM2 and the tumor suppressor protein p53.[1] This mechanism reactivates p53's function, leading to cell cycle arrest and apoptosis in cancer cells that harbor wild-type p53 and are dependent on MDM2 for their survival. The primary therapeutic targets for this compound are cancers characterized by MDM2 amplification, a common feature in several types of sarcoma.
Comparative In Vivo Efficacy
The in vivo antitumor activity of this compound has been evaluated in the SJSA-1 osteosarcoma xenograft model, which is characterized by MDM2 amplification and wild-type p53.[1] This section compares the efficacy of this compound with standard-of-care chemotherapies and other investigational MDM2 inhibitors in similar preclinical models.
This compound vs. Other MDM2 Inhibitors
Milademetan (B560421) (DS-3032) and Alrizomadlin (APG-115) are other MDM2 inhibitors in clinical development, making them relevant comparators for this compound. Preclinical studies in the SJSA-1 xenograft model have shown that both this compound and milademetan exhibit significant antitumor activity.[1][2]
Table 1: In Vivo Efficacy of MDM2 Inhibitors in the SJSA-1 Osteosarcoma Xenograft Model
| Compound | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| This compound | Single dose | Efficacious | [1] |
| Milademetan | 100 mg/kg, once daily | Potent activity | [2] |
| SAR405838 (another MDM2 inhibitor) | 100 mg/kg, daily for two weeks | Complete tumor regression | [3] |
Note: Direct head-to-head comparative studies are limited; efficacy is inferred from separate studies.
This compound vs. Standard-of-Care Chemotherapy
Standard-of-care for advanced soft tissue sarcomas often includes doxorubicin-based chemotherapy. Other approved agents for specific sarcoma subtypes include eribulin, trabectedin, and pazopanib. The following table summarizes available in vivo data for these agents in relevant sarcoma xenograft models.
Table 2: In Vivo Efficacy of Standard-of-Care Drugs in Sarcoma Xenograft Models
| Drug | Xenograft Model | Dosing Schedule | Efficacy | Reference |
| Doxorubicin | Human breast cancer xenografts | 3.5 mg/kg (equivalent dose) | Delayed tumor progression | [4] |
| Eribulin | Dedifferentiated liposarcoma PDOX | Not specified | Significantly inhibited tumor growth and regressed tumor volume | [5] |
| Trabectedin | Myxoid/round cell liposarcoma xenografts | 0.15 mg/kg, i.v. on days 0, 7, 14, 18 | Tumor growth inhibition up to 54.16% | [6] |
| Pazopanib | Dedifferentiated liposarcoma xenografts | 40 mg/kg, p.o., twice per day for 2 weeks | Significantly delayed tumor growth | [7] |
PDOX: Patient-Derived Orthotopic Xenograft
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and other MDM2 inhibitors involves the reactivation of the p53 signaling pathway. The experimental workflow for evaluating the in vivo efficacy of these compounds typically involves the establishment of a tumor xenograft in immunocompromised mice, followed by drug administration and monitoring of tumor growth.
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo xenograft studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are summarized protocols for xenograft models mentioned in this guide.
SJSA-1 Osteosarcoma Xenograft Model Protocol
-
Cell Line: SJSA-1 human osteosarcoma cells, which overexpress MDM2 and have wild-type p53, are used.[8]
-
Animal Model: Immunocompromised mice, such as NOD/SCID or athymic BALB/c mice (10-12 weeks old), are utilized.[8]
-
Cell Implantation: SJSA-1 cells are harvested during the exponential growth phase. A suspension of one million cells in Matrigel is injected subcutaneously into the hind leg of each mouse.[8]
-
Tumor Monitoring: Tumor establishment is monitored, and tumor volumes are measured with digital calipers until they reach a predetermined size (e.g., 150-250 mm³).[2][8]
-
Drug Administration:
-
This compound: Administered as a single oral dose in the reported study.[1]
-
Milademetan: Resuspended in 0.5% methylcellulose (B11928114) and administered orally at 100 mg/kg once daily.[2]
-
-
Efficacy Evaluation: Tumor volumes and mouse body weights are recorded regularly (e.g., 2-3 times weekly).[8] The primary endpoint is typically tumor growth inhibition or regression compared to a vehicle-treated control group.
Liposarcoma Patient-Derived Orthotopic Xenograft (PDOX) Model Protocol
-
Tumor Source: Fresh tumor samples from patients with dedifferentiated liposarcoma are used.[5]
-
Animal Model: Nude mice are used for orthotopic implantation.[5]
-
Implantation: Small pieces of the patient's tumor are implanted into the corresponding organ or tissue in the mice.
-
Drug Administration:
-
Eribulin: Administered as a treatment once tumors are established. The exact dosing and schedule can vary between studies.[5]
-
Pazopanib: Administered orally at 40 mg/kg twice daily for two weeks in one study.[7]
-
Trabectedin: Administered intravenously at 0.15 mg/kg on a weekly or bi-weekly schedule in a myxoid/round cell liposarcoma model.[6]
-
-
Efficacy Evaluation: Tumor dimensions (length and width) are measured at the beginning and end of the treatment period to calculate tumor volume and assess treatment efficacy.[5]
Conclusion
Against standard-of-care chemotherapies, a direct comparison is challenging due to the lack of head-to-head preclinical studies. However, the data suggests that MDM2 inhibitors as a class, including this compound, offer a targeted therapeutic approach that may provide a significant benefit for patients with MDM2-amplified, p53 wild-type sarcomas, a population with often limited treatment options. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and its positioning relative to current and emerging therapies.
References
- 1. Synthesis of MDM2-p53 Inhibitor this compound via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hylapharm.com [hylapharm.com]
- 5. Eribulin Regresses a Doxorubicin-resistant Dedifferentiated Liposarcoma in a Patient-derived Orthotopic Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
BI-0282: A Comparative Guide to its Potency in Relation to MDM2 Amplification Status
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the MDM2-p53 interaction inhibitor, BI-0282, and its potency against cancer cells with varying Murine Double Minute 2 (MDM2) amplification statuses. The data presented herein is supported by experimental findings and detailed methodologies to assist researchers in evaluating its potential as a therapeutic agent.
Introduction to this compound
This compound is a potent small molecule inhibitor that disrupts the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1][2] In cancers with wild-type TP53, the overexpression or amplification of MDM2 leads to the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions. By binding to the p53-binding pocket of MDM2, this compound stabilizes p53, leading to the activation of p53-mediated pathways that can induce cell cycle arrest and apoptosis.[1][2]
Comparative Potency of this compound
The efficacy of MDM2 inhibitors is often correlated with the MDM2 amplification status of the cancer cells. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other well-known MDM2 inhibitors across a panel of cancer cell lines with different MDM2 gene copy numbers.
Table 1: In Vitro Potency (IC50) of MDM2 Inhibitors in MDM2-Amplified vs. Non-Amplified Cell Lines
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | This compound IC50 (nM) | Brigimadlin IC50 (nM) |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | 163 | 8 |
| NCI-H1792 | Lung Cancer | Wild-Type | Non-Amplified | >10000 | 1851 |
| A549 | Lung Cancer | Wild-Type | Non-Amplified | >10000 | 2588 |
| HCT 116 | Colon Cancer | Wild-Type | Non-Amplified | >10000 | 1827 |
Data sourced from supplementary materials of a study comparing Brigimadlin and this compound.
Table 2: Biochemical Assay - MDM2-p53 Interaction Inhibition
| Compound | ALPHASCREEN® IC50 (nM) |
| This compound | 5 |
| Brigimadlin | 0.8 |
Data reflects the direct inhibitory effect on the MDM2-p53 protein interaction.[1]
As the data indicates, this compound demonstrates potent activity in the low nanomolar range in biochemical assays and significant cellular potency in the MDM2-amplified SJSA-1 cell line.[1] However, its potency is markedly reduced in cell lines that do not have MDM2 amplification, highlighting the importance of this biomarker for patient stratification.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate this compound, the following diagrams illustrate the p53 signaling pathway and a typical experimental workflow.
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
References
The Synergistic Potential of BI-0282 and Radiation Therapy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the scientific rationale and preclinical evidence supporting the synergistic combination of BI-0282, a potent MDM2-p53 antagonist, with radiation therapy for the treatment of cancer. While direct experimental data on this compound in combination with radiotherapy is not yet publicly available, this document compiles relevant data from studies on other MDM2 inhibitors with similar mechanisms of action to offer a comparative assessment for researchers, scientists, and drug development professionals.
This compound is a small molecule that disrupts the interaction between MDM2 and the tumor suppressor protein p53.[1] This inhibition leads to the activation of p53, a critical regulator of the cellular response to DNA damage, which can induce cell cycle arrest, apoptosis, and senescence.[1][2][3] Given that radiation therapy's primary mechanism of tumor cell killing is through the induction of DNA damage, the activation of p53 by this compound presents a strong theoretical basis for a synergistic anti-tumor effect.
The p53-MDM2 Axis: A Key Target for Radiosensitization
The tumor suppressor p53 plays a pivotal role in determining a cell's sensitivity to radiation.[2][3] In cancer cells with wild-type p53, overexpression of MDM2 can lead to p53 inactivation, thereby promoting radioresistance.[4] By inhibiting MDM2, compounds like this compound can restore p53 function, potentially rendering cancer cells more susceptible to the cytotoxic effects of radiation.[5] This guide explores the preclinical evidence for this synergy using data from other well-studied MDM2 inhibitors.
Comparative Preclinical Data of MDM2 Inhibitors with Radiation Therapy
The following tables summarize key preclinical findings from studies investigating the combination of various MDM2 inhibitors with radiation therapy. This data provides a benchmark for the potential efficacy of this compound in a similar therapeutic setting.
| MDM2 Inhibitor | Cancer Model | Key Findings with Radiation | Reference |
| AMG-232 | Soft Tissue Sarcoma (STS) | Synergistic effects in vitro and in vivo in STS with wild-type p53.[6] | [6] |
| MI-219 | Prostate Cancer | Sensitized prostate cancer cells to radiation in a p53-dependent manner, leading to increased apoptosis and DNA damage.[7] | [7] |
| PM2 (stapled peptide) | Colorectal Cancer (HCT116) | Synergistic therapeutic effects in vitro and in vivo in cells with wild-type p53.[8] | [8] |
| Nutlin-3 | Sarcoma | Increased the vulnerability of sarcoma cells to radiation therapy via induction of senescence in polyploid cells.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for assessing the synergistic effects of MDM2 inhibitors and radiation.
Cell Viability and Clonogenic Survival Assays
Objective: To determine the cytotoxic and long-term proliferative effects of an MDM2 inhibitor in combination with radiation.
Protocol:
-
Cancer cells with known p53 status (wild-type and mutant) are seeded in 96-well plates for viability assays (e.g., MTS or CellTiter-Glo) or 6-well plates for clonogenic survival assays.
-
Cells are treated with a dose range of the MDM2 inhibitor (e.g., this compound) for a predetermined time (e.g., 24 hours).
-
Following drug treatment, cells are irradiated with varying doses of ionizing radiation (e.g., 2, 4, 6 Gy).
-
For viability assays, cell viability is assessed 48-72 hours post-irradiation.
-
For clonogenic survival assays, cells are allowed to form colonies for 10-14 days. Colonies are then fixed, stained (e.g., with crystal violet), and counted.
-
The combination index (CI) is calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of an MDM2 inhibitor combined with radiation in a preclinical animal model.
Protocol:
-
Human cancer cells (e.g., with wild-type p53) are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, MDM2 inhibitor alone, radiation alone, and the combination of the MDM2 inhibitor and radiation.
-
The MDM2 inhibitor is administered (e.g., orally) according to a predetermined schedule and dose.
-
Tumors in the radiation-treated groups receive a specified dose of localized radiation.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised for histological and molecular analysis (e.g., immunohistochemistry for p53 and its downstream targets).
Visualizing the Mechanism of Action
To illustrate the underlying biological pathways, the following diagrams depict the proposed mechanism of synergy and a typical experimental workflow.
Caption: Proposed synergistic mechanism of this compound and radiation therapy.
Caption: A typical experimental workflow for assessing synergy.
Alternative Radiosensitizing Agents
While MDM2 inhibitors represent a promising class of targeted radiosensitizers, other agents are also under investigation. A comparison with these alternatives is essential for a comprehensive understanding of the field.
| Agent Class | Mechanism of Action | Examples |
| DNA Damage Repair Inhibitors | Inhibit pathways that repair radiation-induced DNA damage (e.g., PARP, ATM, DNA-PK inhibitors). | Olaparib, Veliparib |
| Hypoxia-activated Prodrugs | Selectively activated in the hypoxic tumor microenvironment to become cytotoxic. | Evofosfamide |
| Immunomodulators | Enhance the anti-tumor immune response in combination with radiation. | Pembrolizumab, Ipilimumab |
Conclusion
The reactivation of p53 through MDM2 inhibition by agents like this compound holds significant promise for enhancing the efficacy of radiation therapy in tumors with wild-type p53. The preclinical data from other MDM2 inhibitors strongly support this synergistic potential. Further preclinical studies specifically investigating this compound in combination with radiation are warranted to validate this therapeutic strategy and pave the way for potential clinical translation. This guide serves as a foundational resource for researchers dedicated to advancing novel cancer therapies.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. MDM2/X Inhibitors as Radiosensitizers for Glioblastoma Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. MDM2 Inhibition Sensitizes Prostate Cancer Cells to Androgen Ablation and Radiotherapy in a p53-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Landscapes: A Comparative Analysis of Gene Expression Profiles Induced by MDM2 Inhibitors
A deep dive into the molecular consequences of targeting the MDM2-p53 axis reveals distinct and overlapping gene expression signatures elicited by different classes of MDM2 inhibitors. This comparative guide synthesizes available transcriptomic data for prominent MDM2 inhibitors—Nutlin-3a, Idasanutlin, and Siremadlin—offering researchers, scientists, and drug development professionals a comprehensive overview of their effects on the cellular transcriptome. By examining the nuances in their induced gene profiles, we can better understand their therapeutic potential and identify biomarkers for patient stratification.
Murine double minute 2 (MDM2) is a critical negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions and promoting cancer cell survival.[1] Small molecule inhibitors that disrupt the MDM2-p53 interaction have emerged as a promising therapeutic strategy to reactivate p53 in cancers with wild-type TP53.[1][2] This reactivation triggers a cascade of downstream events, including cell cycle arrest, apoptosis, and senescence, primarily through the transcriptional activation of p53 target genes.[3]
This guide provides a comparative analysis of the gene expression profiles induced by three key MDM2 inhibitors: the pioneering compound Nutlin-3a, and the second-generation clinical candidates Idasanutlin (RG7388) and Siremadlin (HDM201). While direct head-to-head transcriptomic studies are limited, by collating data from various studies, we can construct a comparative overview of their molecular impact.
Comparative Gene Expression Profiles
The following tables summarize the key p53 target genes and other significantly modulated genes upon treatment with Nutlin-3a, Idasanutlin, and Siremadlin. It is important to note that the experimental contexts, such as cell types and treatment conditions, vary across studies, which may influence the observed gene expression changes.
Upregulated Genes
| Gene Symbol | Protein Name | Function | Nutlin-3a[4][5][6] | Idasanutlin (RG7388)[2][7] | Siremadlin (HDM201)[8] |
| Core p53 Targets | |||||
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest | ✓ | ✓ | ✓ |
| MDM2 | MDM2 Proto-Oncogene | Negative regulator of p53 (feedback loop) | ✓ | ✓ | ✓ |
| BBC3 (PUMA) | BCL2 Binding Component 3 | Apoptosis induction | ✓ | ✓ | Mentioned as pro-apoptotic |
| PMAIP1 (NOXA) | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 | Apoptosis induction | ✓ | ✓ | Mentioned as pro-apoptotic |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | DNA repair, cell cycle arrest | ✓ | ✓ | Not explicitly mentioned |
| FAS | Fas Cell Surface Death Receptor | Apoptosis induction | ✓ | ✓ | Not explicitly mentioned |
| BAX | BCL2 Associated X, Apoptosis Regulator | Apoptosis induction | ✓ | ✓ | Mentioned as pro-apoptotic |
| TNFRSF10B (DR5) | TNF Receptor Superfamily Member 10b | Apoptosis induction | ✓ | ✓ | Not explicitly mentioned |
| Other Significantly Upregulated Genes | |||||
| RPS27L | Ribosomal Protein S27 Like | p53 stabilization | ✓ | Not explicitly mentioned | Not explicitly mentioned |
| SESN1/2 | Sestrin 1/2 | Oxidative stress response | ✓ | Not explicitly mentioned | Not explicitly mentioned |
| ZMAT3 (Wig-1) | Zinc Finger Matrin-Type 3 | p53 stabilization | Not explicitly mentioned | ✓ | Not explicitly mentioned |
| AEN | Apoptosis Enhancing Nuclease | Apoptosis | Not explicitly mentioned | ✓ | Not explicitly mentioned |
| GDF15 | Growth Differentiation Factor 15 | Cytokine, cell stress response | Not explicitly mentioned | ✓ | Not explicitly mentioned |
Note: A checkmark (✓) indicates that the gene has been reported as significantly upregulated in the referenced studies. The absence of a checkmark does not necessarily mean the gene is not upregulated, but rather that it was not highlighted in the available data.
Downregulated Genes
Data on consistently downregulated genes across different MDM2 inhibitors is less reported, as the primary mechanism of action involves the transcriptional activation of p53. However, some studies with Nutlin-3a have identified genes involved in cell cycle progression as being downregulated.
| Gene Symbol | Protein Name | Function | Nutlin-3a[6] | Idasanutlin (RG7388) | Siremadlin (HDM201) |
| KIF2C | Kinesin Family Member 2C | Mitosis | ✓ | Not reported | Not reported |
| BUB1 | BUB1 Mitotic Checkpoint Serine/Threonine Kinase | Mitotic checkpoint | ✓ | Not reported | Not reported |
| CDCA8 | Cell Division Cycle Associated 8 | Chromosome segregation | ✓ | Not reported | Not reported |
| CDK1 | Cyclin Dependent Kinase 1 | Cell cycle progression | ✓ | Not reported | Not reported |
| PLK1 | Polo-Like Kinase 1 | Mitosis | ✓ | Not reported | Not reported |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: MDM2-p53 signaling pathway activation by inhibitors.
Caption: General experimental workflow for gene expression analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summarized protocols for RNA sequencing analysis as described in studies of Idasanutlin and Nutlin-3a.
RNA Sequencing Protocol for Idasanutlin (RG7388) in CLL cells[2][3][7]
-
Cell Culture and Treatment: Primary Chronic Lymphocytic Leukemia (CLL) patient samples with wild-type TP53 were cultured in RPMI-1640 medium supplemented with 10% fetal calf serum and antibiotics. Cells were treated with 1 µM Idasanutlin (RG7388) or DMSO (vehicle control) for 6 hours.
-
RNA Extraction: Total RNA was isolated from treated and control cells using a commercially available RNA extraction kit following the manufacturer's instructions.
-
RNA Quality Assessment: The integrity and quality of the extracted RNA were assessed using an Agilent Bioanalyzer. Samples with a high RNA Integrity Number (RIN) were selected for sequencing.
-
Library Preparation and Sequencing: RNA sequencing libraries were prepared from total RNA. The libraries were then sequenced on an Illumina sequencing platform to generate a sufficient number of reads per sample for robust gene expression analysis.
-
Data Analysis: Raw sequencing reads were aligned to the human reference genome. Gene expression levels were quantified, and differential gene expression analysis was performed between Idasanutlin-treated and control samples. Genes with an adjusted p-value < 0.05 and a fold change ≥ 2 were considered significantly differentially expressed.
Microarray Protocol for Nutlin-3a in Sarcoma Cells[4][6][9]
-
Ex Vivo Tissue Culture and Treatment: Fresh sarcoma tissue biopsies were collected and cultured ex vivo on gelatin sponges. The tissue explants were treated with 10 µM Nutlin-3a or a vehicle control for 48 hours.
-
RNA Extraction: Total RNA was extracted from the treated and control sarcoma tissues.
-
Gene Expression Profiling: Gene expression analysis was performed using Affymetrix Human Gene 1.0 ST arrays according to the manufacturer's protocol.
-
Data Analysis: The microarray data was processed and normalized. Differentially expressed genes between Nutlin-3a-treated and control samples were identified based on fold change and statistical significance.
Discussion and Conclusion
The comparative analysis of gene expression profiles induced by Nutlin-3a, Idasanutlin, and Siremadlin highlights a conserved mechanism of action centered on the robust activation of the p53 pathway. Key p53 target genes involved in cell cycle arrest (CDKN1A), apoptosis (BBC3, PMAIP1, BAX, FAS), and the negative feedback loop (MDM2) are consistently upregulated by these inhibitors. This core signature underscores their intended on-target effect of restoring p53 function.
Subtle differences in the induced gene sets may exist due to variations in inhibitor potency, selectivity, experimental systems, and the specific genetic context of the cancer cells. For instance, second-generation inhibitors like Idasanutlin and Siremadlin are designed for improved potency and bioavailability, which may lead to a more pronounced or sustained p53 activation and potentially a broader transcriptional response.[7][8]
The observed downregulation of cell cycle-related genes with Nutlin-3a treatment is a logical consequence of p53-induced cell cycle arrest. The lack of similar comprehensive data for Idasanutlin and Siremadlin in the public domain presents an opportunity for future research.
References
- 1. Drug‐Induced Differential Gene Expression Analysis on Nanoliter Droplet Microarrays: Enabling Tool for Functional Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Sequencing Reveals Candidate Genes and Pathways Associated with Resistance to MDM2 Antagonist Idasanutlin in TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nutlin-3a efficacy in sarcoma predicted by transcriptomic and epigenetic profiling : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling BI-0282
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of BI-0282, a potent MDM2-p53 interaction inhibitor.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. As a potent small molecule inhibitor, caution should be exercised at all times.
Recommended PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect from splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of aerosolization or if handling large quantities of the powder, a respirator may be necessary.
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial for user safety and to ensure the stability of this compound.
Handling Procedures:
-
Preparation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid dust formation.
-
Weighing: If weighing the solid compound, do so carefully to minimize the creation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing. For cellular assays, ensure the final concentration of the solvent (e.g., DMSO) is appropriate for your cell line to avoid toxicity.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the safety data information for similar compounds.
-
Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.
Storage of this compound:
Proper storage is critical to maintain the compound's stability and efficacy.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: For solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.
Disposal Plan
All waste containing this compound must be considered chemical waste and disposed of according to institutional and local regulations.
Disposal Procedures:
-
Solid Waste: Dispose of unused solid this compound and any contaminated materials (e.g., weigh paper, pipette tips) in a designated chemical waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled chemical waste container. Do not pour solutions down the drain.
-
Empty Containers: Rinse empty vials and containers thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste.
Experimental Protocols: Solution Preparation
Stock Solution Preparation:
To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO. The solubility in DMSO is a key factor to consider for creating a concentrated stock.
Working Solution Preparation:
Dilute the stock solution with cell culture medium or an appropriate buffer to the desired final concentration for your experiment. It is advisable to perform serial dilutions to achieve the final concentration accurately.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: A workflow for the safe handling of this compound.
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